1-Bromo-2-butanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRXISNUOWIOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334264 | |
| Record name | 1-Bromo-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2482-57-7 | |
| Record name | 1-Bromo-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2482-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanol, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-butanol (contains ca. 20% 2-Bromo-1-butanol) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-Bromo-2-butanol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Bromo-2-butanol
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and key synthetic and reactive pathways of this compound. An organic compound featuring both a bromine atom and a hydroxyl group, this compound serves as a versatile intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and data presented in a clear and accessible format.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It is classified as a secondary alcohol because the hydroxyl group is attached to a secondary carbon.[1] The presence of both a hydroxyl group and a bromine atom makes it a bifunctional molecule with reactivity characteristic of both alcohols and alkyl halides.[1]
General Properties
| Property | Value | Source |
| CAS Number | 2482-57-7 | [2][3][4] |
| Molecular Formula | C4H9BrO | [1][2][3] |
| Molecular Weight | 153.02 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Purity | Commercially available in various purities, often as a mixture with 2-bromo-1-butanol. | [1][3][5] |
Physical Properties
| Property | Value | Source |
| Density | 1.46 g/cm³ | [5][6] |
| Boiling Point | 165.9 °C at 760 mmHg | [6] |
| Flash Point | 65.9 °C | [6] |
| Vapor Pressure | 0.612 mmHg at 25°C | [6] |
| Refractive Index | 1.476 - 1.48 | [5][6] |
| Solubility | Soluble in water. | [1] |
Computed Properties
| Property | Value | Source |
| LogP (Octanol/Water Partition Coefficient) | 1.15220 | [3][6] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum of this compound, which can be used for its identification.[7] GC-MS data is also available.[2][8]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[2]
Experimental Protocols
Synthesis of this compound from 1-Butene
A common method for the synthesis of halohydrins like this compound is the reaction of an alkene with a halogen in the presence of water.[9]
Reaction: CH₃CH₂CH=CH₂ + Br₂ + H₂O → CH₃CH₂CH(OH)CH₂Br + HBr
Experimental Procedure:
-
In a reaction vessel, dissolve 1-butene in a suitable solvent that is miscible with water, such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of bromine (bromine water) to the stirred solution. The reaction is typically rapid.
-
Monitor the reaction progress by observing the disappearance of the bromine color.
-
Once the reaction is complete, quench any remaining bromine with a dilute solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The product can be purified by fractional distillation.
Synthesis of Alkyl Bromides from Alcohols
A general method for synthesizing alkyl bromides from primary alcohols involves reaction with sodium bromide and sulfuric acid.[10] While this protocol is for the synthesis of 1-bromopentane from 1-pentanol, a similar approach can be adapted for other alcohols.
General Procedure:
-
Add the alcohol to a mixture of sodium bromide and 9.0 M sulfuric acid.[10]
-
Reflux the mixture for a specified period (e.g., 25 minutes).[10]
-
After cooling, equip the flask for simple distillation and collect the distillate.[10]
-
Wash the distillate with saturated sodium bicarbonate followed by saturated brine.[10]
-
Transfer the organic layer to a pre-weighed collection vial to determine the yield.[10]
Reactivity and Synthetic Applications
This compound's bifunctionality allows it to participate in a variety of chemical reactions, making it a useful synthetic intermediate.[1]
Nucleophilic Substitution
The bromine atom is a good leaving group, making the C1 position susceptible to nucleophilic attack via an SN2 mechanism.[11] For example, the reaction of (R)-1-bromo-2-butanol with potassium iodide in acetone yields (R)-1-iodo-2-butanol.[12]
Caption: SN2 reaction of (R)-1-bromo-2-butanol with KI.
Intramolecular Cyclization: Epoxide Formation
In the presence of a base, such as sodium hydroxide, this compound can undergo an intramolecular Williamson ether synthesis to form 1,2-epoxybutane.[13] The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, attacking the adjacent carbon bearing the bromine atom.
References
- 1. CAS 2482-57-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H9BrO | CID 520149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound [webbook.nist.gov]
- 5. labproinc.com [labproinc.com]
- 6. This compound | CAS#:2482-57-7 | Chemsrc [chemsrc.com]
- 7. This compound [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. youtube.com [youtube.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
- 12. homework.study.com [homework.study.com]
- 13. Solved 6. The reaction of this compound with NaOH yields | Chegg.com [chegg.com]
An In-depth Technical Guide to 1-Bromo-2-butanol (CAS: 2482-57-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-butanol, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, spectroscopic data, and key synthetic and reaction protocols. A significant focus is placed on its role as a precursor to chiral building blocks, particularly in the synthesis of β-adrenergic receptor antagonists (beta-blockers), exemplified by a discussion of the synthesis of Propranolol. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.
Chemical and Physical Properties
This compound is a secondary alcohol and an organobromine compound.[1] Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, makes it a reactive and versatile reagent in chemical synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2482-57-7 | [2] |
| Molecular Formula | C₄H₉BrO | [2] |
| Molecular Weight | 153.02 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 145 °C | [3] |
| Density | 1.395 g/cm³ (predicted) | |
| Solubility | Soluble in water | [1] |
| InChI Key | DMRXISNUOWIOKV-UHFFFAOYSA-N | [2] |
| SMILES | CCC(O)CBr | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Source(s) |
| ¹H NMR | The proton NMR spectrum would be expected to show signals corresponding to the different proton environments in the molecule. | |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. | |
| Mass Spectrometry (MS) | The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. | |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad absorption band characteristic of the O-H stretching of the alcohol group and C-Br stretching vibrations. |
Synthesis and Reactions
This compound can be synthesized through various methods, and its functional groups allow for a range of subsequent chemical transformations.
Synthesis of this compound from 2-Butanol
A common method for the synthesis of alkyl bromides from alcohols is through reaction with hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid.[5]
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Butanol, Sodium Bromide (NaBr), Concentrated Sulfuric Acid (H₂SO₄), Water, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-butanol and sodium bromide in water is prepared.
-
The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with constant stirring.
-
After the addition is complete, the mixture is heated to reflux for a specified period to drive the reaction to completion.
-
The reaction mixture is then cooled, and the product is isolated by distillation.
-
The distillate is washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
-
Caption: Synthesis of this compound.
Intramolecular Cyclization to 1,2-Epoxybutane
This compound can undergo an intramolecular Williamson ether synthesis in the presence of a base to form 1,2-epoxybutane.[6] This epoxide is a valuable chiral building block in organic synthesis.[7][8]
Experimental Protocol: Synthesis of 1,2-Epoxybutane
-
Materials: this compound, Sodium Hydroxide (NaOH), Diethyl Ether, Water, Anhydrous Magnesium Sulfate.
-
Procedure:
-
This compound is dissolved in a suitable solvent like diethyl ether in a round-bottom flask.
-
Powdered sodium hydroxide is added to the solution with stirring at room temperature.
-
The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Water is added to quench the reaction and dissolve the sodium bromide salt.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to yield 1,2-epoxybutane.[9]
-
Caption: Formation of 1,2-Epoxybutane.
Application in Pharmaceutical Synthesis: A Case Study of Propranolol
Chiral bromohydrins and their corresponding epoxides are crucial intermediates in the synthesis of many pharmaceuticals, particularly beta-blockers.[10] While a direct synthesis of a marketed drug from this compound is not prominently documented, the synthesis of the well-known beta-blocker, Propranolol, from a similar precursor, epichlorohydrin, serves as an excellent illustrative example of the utility of this class of compounds. The (S)-enantiomer of Propranolol is the active beta-blocker, while the (R)-enantiomer has different biological activity.[6]
The synthesis of (S)-Propranolol typically involves the reaction of 1-naphthol with (R)-epichlorohydrin to form a chiral epoxide intermediate, which is then opened by isopropylamine to yield the final product.[11] The principles of this synthesis are directly analogous to how optically pure 1,2-epoxybutane, derived from chiral this compound, could be used to synthesize other chiral amino alcohols that are common pharmacophores.[3]
Caption: Propranolol Synthesis Pathway.
Signaling Pathway of Beta-Blockers
Beta-blockers, such as Propranolol, exert their therapeutic effects by antagonizing β-adrenergic receptors. These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[11] This ultimately leads to increased heart rate and contractility. Beta-blockers competitively inhibit this pathway, thereby reducing cardiac workload.
Caption: Beta-Blocker Mechanism of Action.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include working in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its ability to be readily synthesized and transformed into other useful compounds, such as 1,2-epoxybutane, makes it a key building block in organic synthesis. Its relevance to the pharmaceutical industry, particularly as a potential precursor for chiral drugs like beta-blockers, highlights its importance for researchers and professionals in drug development. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for the practical application of this compound in a laboratory setting.
References
- 1. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 2. 1,2-Epoxybutane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 5. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. The Latest Research Progress on 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Bromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and stereochemistry of 1-bromo-2-butanol. It includes detailed experimental protocols for its synthesis and characterization, along with visualizations to clarify key concepts, tailored for professionals in chemical research and drug development.
Molecular Structure and Identification
This compound is an organic compound classified as a bromohydrin and a secondary alcohol.[1][2] Its structure consists of a four-carbon butane backbone with a bromine atom attached to the first carbon (C1) and a hydroxyl group on the second carbon (C2).[1] This arrangement makes it a versatile intermediate in organic synthesis, as the bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the hydroxyl group can undergo various transformations.[1] Commercial samples of this compound are often found as mixtures containing its isomer, 2-bromo-1-butanol.[3][4]
| Identifier | Value |
| IUPAC Name | 1-bromobutan-2-ol |
| CAS Number | 2482-57-7[3][4][5][6] |
| Molecular Formula | C₄H₉BrO[1][3][4] |
| Molecular Weight | 153.02 g/mol [3][4][6] |
| SMILES | CCC(CBr)O[1][3] |
| InChIKey | DMRXISNUOWIOKV-UHFFFAOYSA-N[1][5] |
| Synonyms | 1-Bromo-2-hydroxybutane, 1-Bromobutan-2-ol, 1,2-Butane Bromohydrin[1][3] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid.[1] Its polar hydroxyl group allows for solubility in water.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Appearance | Colorless to pale yellow/brown liquid[1] |
| Boiling Point | 56-58 °C at 11 Torr[7] (~145-147 °C at 760 Torr)[8] |
| Density | ~1.46 g/cm³[7] |
| Refractive Index | ~1.476[7] |
| Solubility | Soluble in water[1] |
| LogP (Octanol/Water Partition Coeff.) | 1.1522[3] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų[3][6] |
Stereochemistry of this compound
The stereochemistry of a molecule is critical in drug development, as different stereoisomers can exhibit vastly different biological activities. This compound possesses a single stereogenic center, making it a chiral molecule.
Chirality and Enantiomers The second carbon atom (C2) in the this compound molecule is bonded to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a bromomethyl group (-CH₂Br), and an ethyl group (-CH₂CH₃). This carbon is therefore a chiral center.[9]
Due to this single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-bromo-2-butanol and (S)-1-bromo-2-butanol according to the Cahn-Ingold-Prelog priority rules. Standard synthesis methods typically produce a 50:50 mixture of these two enantiomers, known as a racemic mixture.[10]
Caption: Perspective drawings of the (S) and (R) enantiomers of this compound.
Experimental Protocols
Synthesis of Racemic this compound
A common and effective method for synthesizing this compound is through the halohydrin formation reaction, starting from 1-butene. This reaction involves the electrophilic addition of bromine in the presence of water.[11] The reaction proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a water molecule occurs at the more substituted carbon (C2), following Markovnikov's rule, leading to the desired product.[11][12]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve N-bromosuccinimide (NBS) in a 1:1 mixture of an organic solvent (e.g., THF or DMSO) and water.[11][13] NBS serves as a safe and convenient source of electrophilic bromine.[13][14]
-
Addition of Alkene: Slowly bubble 1-butene gas through the stirring solution or add liquid 1-butene dropwise. Maintain the temperature below 10 °C.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the characteristic color of bromine or by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium thiosulfate to remove any unreacted bromine, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure racemic this compound.
Caption: A generalized workflow for the laboratory synthesis of this compound.
Characterization and Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of the synthesized product and confirming its identity.
-
Protocol: A dilute solution of the purified product in a volatile solvent (e.g., dichloromethane) is injected into the GC.[15][16] The components are separated based on their boiling points and interaction with the column's stationary phase.[17][18] The mass spectrometer detector then fragments the eluted molecules, providing a mass spectrum that serves as a molecular fingerprint, confirming the molecular weight (153.02 g/mol ) and fragmentation pattern of this compound.[16][19] Percent purity is calculated by integrating the area of the product peak relative to the total area of all peaks (excluding the solvent).[17]
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For this compound, characteristic absorptions include a broad peak in the 3600-3300 cm⁻¹ region, indicating the O-H stretch of the alcohol, and a C-O stretching absorption around 1050 cm⁻¹.[20][21] A C-Br stretching band is expected in the fingerprint region, typically between 690-515 cm⁻¹.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the different protons. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to appear deshielded in the 3.4-4.5 ppm range.[20][21] The protons of the adjacent bromomethyl group (-CH₂Br) will also be deshielded. The ethyl group protons will appear in the typical upfield region.
-
¹³C NMR: The spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbon attached to the hydroxyl group (C2) and the carbon attached to the bromine (C1) will be the most downfield signals due to the electronegativity of the heteroatoms.
-
Resolution of Enantiomers
Separating the (R)- and (S)-enantiomers from the racemic mixture is a critical step for applications requiring stereochemically pure compounds. Since enantiomers have identical physical properties, their separation (resolution) requires a chiral environment.[10][23]
Methodology: Chiral Chromatography Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are powerful techniques for enantiomeric separation.[24][25]
-
Principle: The racemic mixture is passed through a column containing a chiral stationary phase (CSP).[25][26] The two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation.[26] The separated enantiomers can then be collected as distinct fractions.
Caption: Conceptual workflow of separating enantiomers using chiral chromatography.
References
- 1. CAS 2482-57-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Classes of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
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- 11. Synthesis of a bromohydrin - ProQuest [proquest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solved In this experiment you will synthesize a bromohydrin | Chegg.com [chegg.com]
- 14. Bromohydrin synthesis by bromination or substitution [organic-chemistry.org]
- 15. oshadhi.co.uk [oshadhi.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. This compound [webbook.nist.gov]
- 20. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 24. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jackwestin.com [jackwestin.com]
- 26. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
A Technical Guide to the Enantiomers of 1-Bromo-2-butanol: (R)- and (S)-1-Bromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Bromo-2-butanol and (S)-1-Bromo-2-butanol are the two enantiomers of the chiral halohydrin, 1-bromo-2-butanol. These compounds are valuable chiral building blocks in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity and therapeutic efficacy. The presence of both a hydroxyl group and a bromine atom on adjacent stereogenic centers makes them versatile intermediates for the synthesis of a variety of more complex chiral molecules, including epoxides, amino alcohols, and other pharmacologically active compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, and enantiomeric resolution of (R)- and (S)-1-bromo-2-butanol.
Physicochemical Properties
| Property | Value (for racemic this compound) | Reference |
| Molecular Formula | C₄H₉BrO | [1][2] |
| Molecular Weight | 153.02 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 145 °C | [3] |
| Density | 1.46 g/mL | [4] |
| Refractive Index | 1.48 | [4] |
| Solubility | Soluble in water and common organic solvents | [1] |
| Specific Rotation [α]D | (R)-enantiomer: Estimated < 0° (S)-enantiomer: Estimated > 0° | N/A |
Disclaimer: Specific rotation values for the pure enantiomers of this compound are not readily found in peer-reviewed literature. The estimations are based on the principle that enantiomers rotate plane-polarized light to an equal but opposite extent. The specific rotation of the structurally similar (R)-2-butanol is -13.9°, and (S)-2-butanol is +13.52°.
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure (R)- and (S)-1-bromo-2-butanol typically involves two main strategies: the resolution of a racemic mixture or asymmetric synthesis.
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is the bromohydrin formation from 1-butene. This reaction proceeds via an electrophilic addition of bromine in the presence of water, which acts as a nucleophile.
Enantiomeric Resolution
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed as biocatalysts for the enantioselective acylation of racemic alcohols.
In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer is selectively acylated, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated by conventional chromatographic techniques.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of racemic this compound and its subsequent enzymatic resolution. These protocols are based on established methodologies for similar compounds and may require optimization for specific laboratory conditions.
Synthesis of Racemic this compound
Materials:
-
1-Butene
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-bromosuccinimide in a mixture of tert-butanol and water.
-
Cool the solution in an ice bath.
-
Bubble 1-butene gas through the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain racemic this compound.
Lipase-Catalyzed Kinetic Resolution of (±)-1-Bromo-2-butanol
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane or toluene)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of racemic this compound in an organic solvent, add the immobilized lipase.
-
Add the acyl donor to the mixture.
-
Incubate the reaction mixture with stirring at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high ee for both components.
-
Filter off the lipase (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1-bromo-2-butanol from the acylated (R)-1-bromo-2-butyl acetate by silica gel column chromatography.
-
To obtain (R)-1-bromo-2-butanol, hydrolyze the separated (R)-1-bromo-2-butyl acetate using a mild base (e.g., potassium carbonate in methanol).
Applications in Drug Development
While specific pharmacological data for (R)- and (S)-1-bromo-2-butanol are not widely published, chiral halohydrins are crucial intermediates in the synthesis of many pharmaceutical compounds. The stereochemistry of a drug is paramount as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is due to the chiral nature of biological targets such as enzymes and receptors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Spectroscopic Data of 1-Bromo-2-butanol
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretations are presented to aid in the structural elucidation and characterization of this compound.
Molecular Structure
IUPAC Name: 1-bromobutan-2-ol[1] Molecular Formula: C₄H₉BrO[2][3][4] Molecular Weight: 153.02 g/mol [1][2][3] CAS Registry Number: 2482-57-7[1][2][3][4][5]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format.
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 1H | CH(OH) |
| ~3.4 - 3.6 | m | 2H | CH₂(Br) |
| ~1.6 - 1.8 | m | 2H | CH₂CH₃ |
| ~1.0 | t | 3H | CH₃ |
| Variable | s (broad) | 1H | OH |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broad singlet of the hydroxyl proton is exchangeable with D₂O.
¹³C NMR Spectroscopic Data of this compound
The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[6] The spectrum is typically recorded in a deuterated solvent such as CDCl₃.[7][8]
| Chemical Shift (δ) ppm | Assignment |
| ~71 | CH(OH) |
| ~40 | CH₂(Br) |
| ~28 | CH₂CH₃ |
| ~10 | CH₃ |
Note: The carbon attached to the electronegative oxygen atom (CH-OH) is the most deshielded.[6][9]
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3600 - 3200 | O-H | Strong, broad band indicating the presence of an alcohol. |
| 3000 - 2850 | C-H | Strong, sharp bands corresponding to the stretching of sp³ hybridized C-H bonds.[10] |
| 1260 - 1000 | C-O | Strong band indicating the C-O stretching of a secondary alcohol. |
| 690 - 515 | C-Br | Moderate to strong band for the C-Br stretch.[10] |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak and several fragment ions.
Key Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Ion | Description |
| 152/154 | [C₄H₉BrO]⁺ | Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). |
| 123/125 | [C₃H₆Br]⁺ | Loss of CH₂OH. |
| 73 | [C₄H₉O]⁺ | Loss of Br. |
| 59 | [C₃H₇O]⁺ | Prominent peak resulting from alpha-cleavage.[1] |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR.
-
Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.[10][11][12]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[10] A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the sample from any impurities before it enters the ion source.[1]
-
Ionization Method: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV).[13] This is a "hard" ionization technique that causes fragmentation.[14]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in the structural elucidation of this compound.
References
- 1. This compound | C4H9BrO | CID 520149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. This compound(2482-57-7) 13C NMR spectrum [chemicalbook.com]
- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. researchgate.net [researchgate.net]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
A Comprehensive Technical Guide to 1-Bromo-2-butanol: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Bromo-2-butanol (CAS No: 2482-57-7). This document is intended to be a critical resource for laboratory personnel, ensuring the safe and effective use of this chemical in research and development settings. Of particular note, commercially available this compound is often supplied as a mixture containing approximately 20-30% of its isomer, 2-Bromo-1-butanol. This composition should be considered in all experimental designs and safety assessments.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₄H₉BrO[1] |
| Molecular Weight | 153.02 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 165.9°C at 760 mmHg[2] |
| Flash Point | 65.9°C[2] |
| Density | 1.46 g/cm³[2] |
| Vapor Pressure | 0.612 mmHg at 25°C[2] |
| Refractive Index | 1.476[2] |
| LogP | 1.15220[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction[1] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[1] |
Signal Word: Warning[3]
Primary Hazards: Flammable, Irritant, Environmental Hazard.[1]
Toxicological Information
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2] A face shield may be required for splash hazards.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and disposed of properly.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or splash risks, chemical-resistant aprons or suits may be necessary.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[2] If ventilation is inadequate, a suitable vapor respirator should be used.[2]
4.2. Engineering Controls
-
Work with this compound should be performed in a certified chemical fume hood.[2]
-
An eyewash station and safety shower must be readily accessible in the work area.[2]
4.3. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking.[2][3]
4.4. Storage
-
Store away from incompatible materials such as oxidizing agents.[2]
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3] If skin irritation or a rash occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[2][3] |
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment.[2] Remove all sources of ignition.[3]
-
Environmental Precautions: Prevent the chemical from entering drains.[3]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal. Use non-sparking tools.[3]
Fire and Explosion Hazard Data
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[2]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Hazardous decomposition products include carbon oxides and hydrogen bromide.
Experimental Protocols: Representative Workflow
While specific experimental protocols will vary, the following provides a general workflow for a reaction involving this compound, emphasizing safety procedures. This example is based on a typical nucleophilic substitution reaction, such as the synthesis of an ether.
Objective: To illustrate the safe setup and execution of a chemical reaction with this compound.
Materials:
-
This compound
-
Sodium hydride (or other base)
-
Anhydrous solvent (e.g., THF)
-
Alcohol (for ether synthesis)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen/Argon line for inert atmosphere
-
Separatory funnel
-
Drying agent (e.g., magnesium sulfate)
-
Rotary evaporator
Methodology:
-
Preparation and Inert Atmosphere:
-
Assemble the reaction apparatus (round-bottom flask, condenser) in a chemical fume hood.
-
Ensure all glassware is dry.
-
Purge the system with an inert gas (Nitrogen or Argon).
-
-
Reagent Addition:
-
Under a positive flow of inert gas, carefully add the anhydrous solvent to the reaction flask.
-
Add the base (e.g., sodium hydride) in portions, being mindful of any exothermic reaction.
-
Slowly add the alcohol to form the alkoxide.
-
Once the alkoxide formation is complete, add this compound dropwise via a syringe or dropping funnel.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature using a heating mantle with a stirrer.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a proton source (e.g., water or a saturated ammonium chloride solution).
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove salts and water-soluble impurities.
-
Wash the organic layer with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by an appropriate method, such as distillation or column chromatography.
-
Visualizations
The following diagrams illustrate key safety and hazard concepts related to this compound.
Caption: General workflow for safely handling this compound in a laboratory setting.
Caption: Interrelationship of hazards associated with this compound.
References
- 1. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 4. SOP - Flammables and Combustibles - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 5. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 1-Bromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the known thermodynamic and physical properties of 1-Bromo-2-butanol (CAS No: 2482-57-7). Due to the limited availability of direct experimental data for certain thermodynamic properties of this specific compound, this document also includes data for analogous, well-studied butanols to provide context and a basis for estimation. The guide details generalized experimental protocols for the determination of key thermodynamic parameters and presents a logical workflow for these experimental processes.
Physicochemical and Thermodynamic Data
This compound is a colorless liquid used as a reagent in the synthesis of pharmaceuticals and other fine chemicals.[1] Its thermodynamic properties are crucial for process design, safety analysis, and computational modeling in drug development and chemical manufacturing.
The following table summarizes the key identifying and physical properties of this compound. This data is essential for laboratory handling and process simulation.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₄H₉BrO | - | [1][2] |
| Molecular Weight | 153.018 | g/mol | [2][3] |
| CAS Registry Number | 2482-57-7 | - | [2][3] |
| Boiling Point | 56-58 (@ 11 Torr) | °C | [1] |
| Boiling Point | 145 | °C | [4] |
| Density | 1.46 | g/cm³ | [1] |
| Vapor Pressure | 0.612 (@ 25 °C) | mmHg | [1] |
| Enthalpy of Vaporization (ΔvapH) | 58.4 (@ 311 K) | kJ/mol | [3] |
The vapor pressure of a substance is a critical property for distillation, evaporation, and safety assessments. The relationship between vapor pressure and temperature for this compound can be described by the Antoine Equation. The parameters below are based on data from Stull (1947) and were calculated by the National Institute of Standards and Technology (NIST).[3]
Antoine Equation: log₁₀(P) = A − (B / (T + C))
-
P = Vapor Pressure (bar)
-
T = Temperature (K)
| Parameter | Value | Temperature Range (K) | Source(s) |
| A | 6.12958 | 296.9 - 418 | [3] |
| B | 2321.157 | 296.9 - 418 | [3] |
| C | -39.063 | 296.9 - 418 | [3] |
| Property | 1-Butanol (CAS: 71-36-3) | 2-Butanol (CAS: 78-92-2) | Unit | Source(s) |
| Liquid Enthalpy of Formation (ΔfH°liquid) | -327.10 ± 0.21 | -343.3 ± 0.8 | kJ/mol | [5][6] |
| Liquid Heat Capacity (Cp) at 298.15 K | 177.58 | 197.1 | J/mol·K | [6][7] |
Experimental Protocols
The determination of thermodynamic properties is reliant on precise and standardized experimental methodologies. The protocols described below are generalized representations of the standard techniques used to measure vapor pressure, enthalpy of formation, and heat capacity for organic liquids like this compound.
The vapor pressure data for many organic compounds, including the data compiled by Stull (1947), were often determined using static or dynamic ebulliometry methods.[3] A static method, such as one using an isoteniscope, is described here.
-
Sample Preparation: A high-purity sample of the liquid is degassed to remove dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles under vacuum.
-
Apparatus: The degassed sample is placed in an isoteniscope, which consists of a bulb with an attached U-tube manometer, all contained within a temperature-controlled bath. The external arm of the U-tube is connected to a pressure control and measurement system.
-
Measurement:
-
The sample is heated to a constant, precisely measured temperature in the thermostatic bath.
-
The pressure in the external system is adjusted until the mercury levels in both arms of the isoteniscope's U-tube are equal. At this point, the externally applied pressure is equal to the vapor pressure of the substance.
-
This procedure is repeated at various temperatures to generate a vapor pressure curve.
-
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.
-
Sample Preparation: A precise mass (0.5 - 1.0 g) of the liquid sample is weighed into a crucible.[7] A fuse wire of known mass and combustion energy is positioned to be in contact with the sample.
-
Bomb Assembly: A small, known quantity of distilled water (approx. 1 mL) is added to the bomb to ensure all water formed during combustion condenses to a liquid state.[8] The bomb is then sealed and pressurized with high-purity oxygen to approximately 25-30 atm.[8][9]
-
Calorimetry:
-
The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
-
The sample is ignited by passing a current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water.
-
The temperature is monitored until it reaches a stable maximum. The final temperature is recorded.
-
-
Calculation:
-
The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter system.
-
Corrections are made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).
-
The standard enthalpy of combustion (ΔcH°) is calculated.
-
Using known standard enthalpies of formation for the products (CO₂, H₂O, and HBr), the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law.
-
Differential Scanning Calorimetry (DSC) is a modern thermoanalytical technique used to measure the heat capacity of liquids and solids.[2][10]
-
Sample Preparation: A small sample of the liquid (typically 5-15 mg) is hermetically sealed in an aluminum pan.[2] An identical empty pan is used as a reference.
-
Apparatus: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas.
-
Measurement Protocol (ASTM E1269 Standard Method):
-
Baseline Run: An initial scan is performed with both the sample and reference pans empty to obtain a baseline heat flow.
-
Standard Run: A sapphire standard of known mass and heat capacity is placed in the sample pan and scanned over the desired temperature range (e.g., at a heating rate of 20 °C/min).[2]
-
Sample Run: The sapphire standard is replaced with the sealed sample pan, and the scan is repeated under identical conditions.
-
-
Calculation: The heat flow difference between the baseline, the standard, and the sample runs is used to calculate the specific heat capacity of the sample as a function of temperature. The calculation directly compares the heat flow required to heat the sample to that required to heat the sapphire standard.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties discussed in this guide.
Caption: Generalized workflow for determining thermodynamic properties.
Signaling Pathways
Searches of scientific literature and chemical databases did not yield any information linking this compound to specific biological signaling pathways. This is consistent with its primary role as a synthetic intermediate and reagent in chemical manufacturing rather than as a biologically active molecule. Its relevance in drug development is therefore predominantly in the context of synthesis and process chemistry.
References
- 1. The Measurement of the Vapor Pressure of Organic Liquids at High Temperatures - George T. Furukawa - Google Books [books.google.com.sg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. atct.anl.gov [atct.anl.gov]
- 6. 2-Butanol [webbook.nist.gov]
- 7. 1-Butanol (CAS 71-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 10. srd.nist.gov [srd.nist.gov]
Solubility Profile of 1-Bromo-2-butanol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-butanol, a key intermediate in various synthetic and pharmaceutical applications. Understanding its behavior in different solvent systems is critical for process optimization, reaction kinetics, and purification strategies. This document outlines its predicted solubility in a range of common organic solvents, details experimental protocols for solubility determination, and illustrates the key factors governing its solubility.
Core Data Presentation: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of this compound can form hydrogen bonds with other alcohols, leading to high solubility. 2-butanol is completely miscible with organic solvents.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound. 1-bromobutane is soluble in diethyl ether.[2] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | The polar carbonyl group of ketones can interact with the polar functionalities of this compound. 1-bromobutane is soluble in acetone. |
| Esters | Ethyl acetate | Soluble | The ester group provides polarity that allows for favorable interactions with this compound. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The presence of the bromine atom in this compound suggests favorable interactions with other halogenated hydrocarbons. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar butyl chain of this compound will interact favorably with the nonpolar aromatic ring. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Soluble / Limited Solubility | While the butyl chain has an affinity for nonpolar alkanes, the polar hydroxyl and bromo groups will limit miscibility. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data for the solubility of this compound in various organic solvents, the following experimental methodologies are recommended. These protocols are based on established techniques for determining liquid-liquid solubility.
Gravimetric Method for Determining Saturation Solubility
This method involves preparing a saturated solution at a specific temperature and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with airtight seals
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to rest at the set temperature until the undissolved this compound settles, forming a distinct second phase.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solvent phase) using a syringe. Immediately filter the sample through a syringe filter to remove any suspended microdroplets of the undissolved solute.
-
Quantification: Accurately dilute the filtered sample with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.
Visual Miscibility Titration Method
This method is suitable for determining the miscibility limits of two liquids.
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Burette
-
Graduated cylinder or volumetric flask
-
Stir plate and magnetic stir bar
-
Temperature-controlled environment
Procedure:
-
Initial Setup: Place a known volume of the organic solvent in a flask equipped with a magnetic stir bar.
-
Titration: Slowly add this compound from a burette to the stirring solvent.
-
Observation: Continuously observe the solution for any signs of turbidity or the formation of a second phase (cloudiness).
-
Endpoint Determination: The point at which the solution becomes persistently cloudy indicates the saturation point. Record the volume of this compound added.
-
Calculation: Calculate the solubility as the volume or mass of this compound per volume or mass of the solvent.
-
Reverse Titration: For a more complete phase diagram, perform a reverse titration by adding the organic solvent to a known volume of this compound.
Mandatory Visualization: Factors Influencing Solubility
The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.
References
A Technical Guide to 1-Bromo-2-butanol: Commercial Availability, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 1-Bromo-2-butanol (CAS No. 2482-57-7), a versatile chemical intermediate. This document covers its commercial availability, key suppliers, physical and chemical properties, safety data, and detailed experimental protocols for its synthesis and a key reaction. The information is presented to support researchers, scientists, and professionals in drug development and other chemical synthesis endeavors.
Commercial Availability and Suppliers
This compound is commercially available from several major chemical suppliers. It is typically sold as a mixture with its isomer, 2-Bromo-1-butanol. The purity and available quantities vary by supplier.
| Supplier | Product Name | Purity/Composition | Available Quantities |
| TCI (Tokyo Chemical Industry) | This compound (contains ca. 30% 2-Bromo-1-butanol) | >70.0% (GC) | 25 g, 100 g |
| ChemScene | This compound | 70+% | Custom synthesis and commercial production available |
| Santa Cruz Biotechnology | This compound (contains ca. 20% 2-Bromo-1-butanol) | Research Grade | Inquire for quantities |
| Fisher Scientific (supplied by TCI America) | This compound (contains ca. 20% 2-Bromo-1-butanol) | 73.0+% | 25 g |
| Aladdin Scientific | This compound (contains ca. 30% 2-Bromo-1-butanol) | min 70% (GC) | 100 g |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 2482-57-7 | [1][2][3][4] |
| Molecular Formula | C₄H₉BrO | [2][3] |
| Molecular Weight | 153.02 g/mol | [2][3] |
| Appearance | Colorless to brown clear liquid | [1] |
| Boiling Point | 165.9 °C at 760 mmHg | |
| Flash Point | 65.9 °C | |
| Density | 1.46 g/cm³ | |
| Refractive Index | 1.476 | |
| Solubility | Soluble in most organic solvents. |
Safety and Hazard Information
This compound is classified as a flammable liquid and an irritant. Appropriate safety precautions should be taken when handling this chemical.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Flammable liquids (Category 3) | 🔥 | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Skin corrosion/irritation (Category 2) | ❕ | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation (Category 2A) | ❕ | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Synthesis of this compound via Ring-Opening of 1,2-Epoxybutane
This protocol describes the synthesis of this compound by the acid-catalyzed ring-opening of 1,2-epoxybutane with hydrogen bromide.
Materials:
-
1,2-Epoxybutane
-
48% aqueous Hydrogen Bromide (HBr)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxybutane (1.0 eq) in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 48% aqueous HBr to the stirred solution.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Caption: Synthesis workflow for this compound.
Conversion of this compound to 1,2-Epoxybutane
This protocol describes the intramolecular Williamson ether synthesis of 1,2-epoxybutane from this compound using a base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether or THF.
-
While stirring the solution at room temperature, add a slight excess of powdered sodium hydroxide (e.g., 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, add deionized water to quench the reaction and dissolve the sodium bromide salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1,2-epoxybutane. Further purification can be achieved by distillation.
Caption: Signaling pathway for epoxide formation.
References
Literature review of 1-Bromo-2-butanol synthesis and reactions
An In-depth Technical Guide on the Synthesis and Reactions of 1-Bromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic compound featuring a primary alkyl bromide and a secondary alcohol.[1] Its structure, containing both a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack (due to the bromine leaving group), makes it a versatile intermediate in organic synthesis.[1] This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound and its key chemical reactions. Detailed experimental protocols, quantitative data, and process visualizations are included to support advanced research and development applications. Commercial preparations of this compound are often supplied as a mixture containing approximately 30% of its isomer, 2-Bromo-1-butanol.[2]
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary pathways: the electrophilic addition to an alkene (halohydrin formation) and the nucleophilic ring-opening of an epoxide.
Route 1: Halohydrin Formation from 1-Butene
The most common laboratory-scale synthesis involves the reaction of an alkene, in this case, 1-butene, with a bromine source in the presence of water. This electrophilic addition proceeds via a cyclic bromonium ion intermediate. Water, acting as a nucleophile, attacks one of the carbons of the bromonium ion. In accordance with Markovnikov's rule, the nucleophile (water) will add to the more substituted carbon, leading to the formation of this compound. The reaction exhibits anti-stereoselectivity, resulting in the bromine and hydroxyl groups being in a trans configuration. N-bromosuccinimide (NBS) is often preferred over aqueous bromine (Br₂) as it minimizes the formation of dibrominated side products.
Caption: Synthesis of this compound from 1-Butene.
Detailed Experimental Protocol: Synthesis from 1-Butene
-
Materials: 1-Butene (gas or condensed), N-bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO), Water, Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Saturated aqueous sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a cold finger condenser (-78°C), dissolve N-bromosuccinimide (1.0 eq) in a 1:1 mixture of DMSO and water.
-
Cool the solution to 0°C in an ice bath.
-
Bubble 1-butene gas (1.2 eq) through the stirred solution or add condensed 1-butene dropwise.
-
Allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Route 2: Ring-Opening of 1,2-Epoxybutane
An alternative synthesis involves the ring-opening of 1,2-epoxybutane with a hydrohalic acid, such as hydrogen bromide (HBr). The reaction is typically acid-catalyzed. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The bromide ion then attacks one of the electrophilic carbons of the protonated epoxide. This nucleophilic attack occurs preferentially at the less sterically hindered carbon (C1), resulting in the regioselective formation of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Bromo-2-butanol from 1-Butene and NBS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-bromo-2-butanol from the reaction of 1-butene with N-bromosuccinimide (NBS) in an aqueous medium. The reaction proceeds via a halohydrin formation mechanism, yielding the desired product with high regioselectivity. This application note includes a comprehensive reaction mechanism, a detailed experimental protocol, and a summary of the spectroscopic data for the characterization of this compound. The provided information is intended to guide researchers in the successful synthesis and characterization of this important chemical intermediate.
Introduction
This compound is a valuable bifunctional molecule containing both a hydroxyl group and a bromine atom. This structure allows for a variety of subsequent chemical transformations, making it a useful building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The synthesis described herein utilizes the readily available starting materials 1-butene and N-bromosuccinimide. The use of NBS as a bromine source is advantageous as it is a safer and easier-to-handle crystalline solid compared to liquid bromine.[1][2] The reaction is performed in an aqueous solvent system to facilitate the formation of the bromohydrin.
Reaction Mechanism
The synthesis of this compound from 1-butene and NBS proceeds through an electrophilic addition mechanism. The key steps are as follows:
-
Formation of the Bromonium Ion: The reaction is initiated by the electrophilic attack of the bromine from NBS on the double bond of 1-butene. This results in the formation of a cyclic bromonium ion intermediate.[3][4]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion, leading to an anti-addition of the bromine and hydroxyl groups.[1][4]
-
Regioselectivity: The nucleophilic attack by water is regioselective and follows Markovnikov's rule. The water molecule preferentially attacks the more substituted carbon atom of the bromonium ion, which in the case of 1-butene is the secondary carbon. This is due to the greater partial positive charge on the more substituted carbon, which can better stabilize the transition state. This results in the formation of this compound as the major product.[4]
-
Deprotonation: Finally, a proton is transferred from the oxonium ion intermediate to a water molecule or another base in the reaction mixture to yield the neutral this compound product.
A potential side reaction is allylic bromination, where a hydrogen atom on the carbon adjacent to the double bond is substituted with a bromine atom.[5] However, in an aqueous solvent system, the halohydrin formation is the predominant pathway.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of bromohydrins from alkenes using NBS.[6][7] Special considerations are included for the use of 1-butene as a gaseous starting material.
Materials:
-
N-Bromosuccinimide (NBS)
-
1-Butene (gas)
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Gas dispersion tube (fritted glass bubbler)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve N-bromosuccinimide (1.0 equivalent) in a 1:1 mixture of DMSO (or THF) and water. Cool the flask in an ice bath with stirring.
-
Introduction of 1-Butene: Slowly bubble 1-butene gas (1.1 equivalents) through the cooled reaction mixture via the gas dispersion tube. The flow rate should be controlled to ensure efficient absorption of the gas into the solution. Continue bubbling until the appropriate amount of 1-butene has been added.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the characteristic yellow color of the reaction mixture. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. The organic layer may be the upper or lower layer depending on the solvent used and the concentration of the product. To identify the layers, add a small amount of water and observe which layer increases in volume.
-
Washing: Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by distillation under reduced pressure.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-bromobutan-2-ol | [3] |
| Molecular Formula | C₄H₉BrO | [3] |
| Molecular Weight | 153.02 g/mol | [3] |
| CAS Number | 2482-57-7 | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference |
| ¹H NMR | See Table 3 for detailed assignments. | [8] |
| ¹³C NMR | See Table 4 for detailed assignments. | [7] |
| Infrared (IR) | Broad peak ~3400 cm⁻¹ (O-H stretch), 2965-2875 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch). | [5][9] |
| Mass Spectrometry (MS) | Molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 152 and 154 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).[10] Major fragments at m/z 123/125 ([M-C₂H₅]⁺), 59 ([CH₃CH(OH)]⁺).[11] | [10][11] |
Table 3: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~3.80 | m | 1H | CH(OH) | |
| ~3.55 | dd | 1H | CHaHbBr | |
| ~3.45 | dd | 1H | CHaHbBr | |
| ~1.65 | m | 2H | CH₂CH₃ | |
| ~1.00 | t | 3H | CH₃ | ~7.0 |
Note: Chemical shifts and coupling constants are approximate and may vary depending on the solvent and spectrometer frequency. Data is estimated based on typical values for similar structures.[8][12]
Table 4: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~72 | CH(OH) |
| ~40 | CH₂Br |
| ~28 | CH₂CH₃ |
| ~10 | CH₃ |
Note: Chemical shifts are approximate and may vary depending on the solvent and spectrometer frequency. Data is estimated based on typical values for similar structures.[13][14]
Mandatory Visualization
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound(2482-57-7) 13C NMR [m.chemicalbook.com]
- 8. studylib.net [studylib.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. benchchem.com [benchchem.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-Bromo-2-butanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral 1-bromo-2-butanol is a valuable building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing both a reactive bromine atom and a chiral secondary alcohol, allows for a variety of subsequent stereospecific transformations. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this important chiral intermediate, focusing on methods that offer high enantioselectivity and yield. The primary strategies discussed are asymmetric hydrogenation of a prochiral ketone and enzymatic kinetic resolution of the racemic alcohol.
Data Presentation
The following table summarizes the quantitative data for the most effective methods for the enantioselective synthesis of chiral this compound and related halohydrins.
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Key Reference(s) |
| Asymmetric Hydrogenation | Iridium-based catalysts (e.g., Ir/f-amphox) | 1-Bromo-2-butanone | (R)- or (S)-1-Bromo-2-butanol | >99 | >99 | [1] |
| Asymmetric Hydrogenation | Ruthenium-based catalysts (e.g., Ru/TsDPEN) | α-chloroacetophenone | (R)-1-chloro-2-phenylethanol | High | 96 | [2] |
| Enzymatic Kinetic Resolution | Lipase B from Candida antarctica (Novozym® 435) | Racemic this compound | (S)-1-Bromo-2-butanol | ~50 | >99 | [1] |
| Enzymatic Kinetic Resolution | Lipase from Pseudomonas cepacia | Racemic 1,2-diols | Enantioenriched diols | Good | High | [3] |
| Enantioselective Bromohydroxylation | (DHQD)₂PHAL | Cinnamyl alcohols | Chiral bromohydrins | up to 70 | up to 95 | [4] |
| Biocatalysis with Halohydrin Dehalogenase (HHDH) | HheC from Agrobacterium radiobacter | 1,2-epoxybutane | (R)- or (S)-1-Bromo-2-butanol | - | High | [5][6][7][8] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Bromo-2-butanone
This protocol describes the synthesis of enantioenriched this compound via the asymmetric hydrogenation of 1-bromo-2-butanone using a chiral Iridium catalyst. This method is highly efficient, providing excellent yields and enantioselectivities.[1]
Materials:
-
1-Bromo-2-butanone
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., (S)-f-amphox)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Base (e.g., K₂CO₃)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere techniques
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation: In a glovebox, to a dried Schlenk flask, add [Ir(COD)Cl]₂ and the chiral ligand in a 1:2.2 molar ratio. Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes to generate the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 1-bromo-2-butanone and the base (e.g., K₂CO₃, 5 mol%) in anhydrous, degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the high-pressure reactor. Add the prepared catalyst solution via cannula.
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm H₂). Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the required time (typically 12-24 hours), monitoring the reaction by TLC or GC.
-
Work-up: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol details the kinetic resolution of racemic this compound using an immobilized lipase, Novozym® 435, to selectively acylate one enantiomer, leaving the other in high enantiomeric purity.[1][9]
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane or tert-butyl methyl ether)
-
Orbital shaker or magnetic stirrer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dried flask, add racemic this compound, the organic solvent, and the acylating agent (e.g., vinyl acetate, 0.6 equivalents).
-
Enzyme Addition: Add Novozym® 435 (e.g., 20 mg per 1 mmol of substrate).
-
Reaction: Stopper the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.
-
Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-1-bromo-2-butanol from the acylated (R)-1-bromo-2-butyl acetate by flash column chromatography on silica gel.
-
Hydrolysis of the Ester (Optional): To obtain the (R)-enantiomer of this compound, the separated (R)-1-bromo-2-butyl acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol).
-
Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained after hydrolysis of the ester by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Overview of Synthetic Pathways.
References
- 1. arts.units.it [arts.units.it]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hasyweb.desy.de [hasyweb.desy.de]
- 7. research.rug.nl [research.rug.nl]
- 8. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-2-butanol as a Precursor for Chiral Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral epoxides are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Their inherent reactivity, coupled with the defined stereochemistry of the two adjacent carbon atoms, makes them versatile intermediates for the construction of complex molecular architectures. 1-Bromo-2-butanol, a readily accessible halohydrin, serves as a strategic precursor to chiral 1,2-epoxybutane. This document provides detailed application notes and protocols for the synthesis of chiral 1,2-epoxybutane from racemic this compound, primarily focusing on enzymatic kinetic resolution techniques.
Synthetic Strategies for Chiral Epoxides from this compound
The primary challenge in utilizing racemic this compound is the separation or selective transformation of its enantiomers to yield an enantiomerically enriched epoxide. Enzymatic kinetic resolution offers an efficient and environmentally benign approach to achieve this. Two principal strategies are outlined:
-
Kinetic Resolution of this compound followed by Epoxidation: This method involves the selective acylation of one enantiomer of the bromohydrin using a lipase, leaving the other enantiomer unreacted and enantiomerically enriched. The enriched bromohydrin is then separated and cyclized to the corresponding chiral epoxide.
-
Kinetic Resolution of Racemic 1,2-Epoxybutane: This strategy involves the initial conversion of racemic this compound to racemic 1,2-epoxybutane, followed by the kinetic resolution of the epoxide using a halohydrin dehalogenase (HHDH). The enzyme selectively opens one enantiomer of the epoxide, leaving the other in high enantiomeric excess.
Data Presentation
The following tables summarize quantitative data for enzymatic kinetic resolutions of substrates analogous to this compound and 1,2-epoxybutane, providing expected yields and enantiomeric excesses.
Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |
| (R,S)-2-Butanol | Novozym 435 | Vinyl acetate | n-Hexane | 40-60 | 1.5 | ~50 | ~90 | - | |
| (R,S)-Phenylethyl chlorohydrin acetate | Novozym 435 | Water (hydrolysis) | - | 45 | 0.25 | 50 | >99 (S)-alcohol | >99 (R)-acetate | [1] |
| (R,S)-Aryltrimethylsilyl chiral alcohols | Various lipases | Vinyl acetate | Hexane | - | 3-24 | ~50 | >99 (S)-alcohol | >99 (R)-acetate | [2] |
Table 2: Halohydrin Dehalogenase (HHDH)-Catalyzed Kinetic Resolution
| Substrate | Enzyme (HHDH) | Nucleophile | Conversion (%) | Product | Product ee (%) | Unreacted Epoxide | Unreacted Epoxide ee (%) | Reference |
| Racemic methyl 4-chloro-3-hydroxybutanoate | HheC mutant | Cyanide | ~50 | (S)-methyl 4-cyano-3-hydroxybutanoate | 96.8 | (S)-methyl 4-chloro-3-hydroxybutanoate | 95.2 | [3][4] |
| Racemic Epoxides | HHDH | Azide, Nitrite, Cyanide | ~50 | Chiral β-substituted alcohols | High | Enantioenriched Epoxide | High | [5] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Bromo-2-butanol and Subsequent Epoxidation
This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., n-hexane, toluene, or tert-butyl methyl ether)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Acylation:
-
To a solution of racemic this compound (1.0 eq) in anhydrous n-hexane, add Novozym 435 (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (0.5-0.6 eq) as the acylating agent.
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Upon reaching the desired conversion, filter off the enzyme and wash it with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Separation:
-
Separate the unreacted enantiomerically enriched this compound from the acylated product by silica gel column chromatography.
-
-
Epoxidation of Enantioenriched this compound:
-
Dissolve the enantiomerically enriched this compound in a suitable solvent like dichloromethane.
-
Add an aqueous solution of sodium hydroxide (e.g., 1 M) and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude chiral 1,2-epoxybutane. Further purification can be achieved by distillation.
-
Protocol 2: Synthesis of Racemic 1,2-Epoxybutane and Subsequent Kinetic Resolution using Halohydrin Dehalogenase (HHDH)
This protocol is based on the known reactivity of halohydrins and the application of HHDHs in kinetic resolution.[3][4][5]
Materials:
-
Racemic this compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Halohydrin dehalogenase (HHDH) from Agrobacterium radiobacter (HheC) or a suitable mutant.
-
Buffer solution (e.g., Tris-SO₄ pH 8.0)
-
Nucleophile (e.g., sodium azide or sodium cyanide)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Racemic 1,2-Epoxybutane:
-
Follow the epoxidation procedure described in Protocol 1, Step 3, using racemic this compound as the starting material.
-
-
Enzymatic Kinetic Resolution:
-
Prepare a solution of the HHDH enzyme in the appropriate buffer.
-
Add the racemic 1,2-epoxybutane to the enzyme solution.
-
Add the nucleophile (e.g., sodium azide). The concentration of the nucleophile should be optimized for the specific enzyme and substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by GC analysis to determine the conversion and the enantiomeric excess of the remaining epoxide. Stop the reaction at approximately 50% conversion.
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure to obtain the enantioenriched 1,2-epoxybutane. The ring-opened product will remain in the aqueous layer or can be separated by chromatography.
-
Visualizations
Caption: Synthetic strategies for chiral epoxides from this compound.
Caption: Workflow for kinetic resolution of this compound.
Application in Drug Development: Synthesis of Ethambutol
Chiral 1,2-epoxybutane is a key precursor for the synthesis of (S)-2-aminobutanol, which is a critical intermediate in the production of Ethambutol, a first-line bacteriostatic agent used in the treatment of tuberculosis.[6][7] The synthesis of the active (S,S)-isomer of Ethambutol relies on the high enantiopurity of its (S)-2-aminobutanol building block.
The conversion of chiral 1,2-epoxybutane to (S)-2-aminobutanol is typically achieved through a regioselective ring-opening reaction with ammonia or a protected amine, followed by any necessary deprotection steps.[8]
Caption: Synthesis of Ethambutol from (S)-1,2-epoxybutane.
Signaling Pathway of Ethambutol
Ethambutol exerts its therapeutic effect by inhibiting arabinosyl transferases, enzymes that are essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[7] Specifically, it is believed to inhibit the EmbB protein, which is involved in the polymerization of arabinose into the arabinan domain of arabinogalactan. Disruption of this pathway compromises the integrity of the mycobacterial cell wall, leading to increased permeability and susceptibility to other drugs, as well as inhibiting bacterial growth. This targeted action on a pathway unique to mycobacteria contributes to its selective toxicity.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of chiral epoxides, particularly through enzymatic kinetic resolution. The protocols outlined provide a framework for the laboratory-scale production of enantiomerically enriched 1,2-epoxybutane. The successful application of this chiral building block in the synthesis of the anti-tuberculosis drug Ethambutol highlights the importance of such intermediates in the development of life-saving pharmaceuticals. The enzymatic methods described offer a green and efficient alternative to traditional chemical resolutions, aligning with the principles of sustainable chemistry.
References
- 1. arts.units.it [arts.units.it]
- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Collection - Sequential Kinetic Resolution Catalyzed by Halohydrin Dehalogenase - Organic Letters - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]
Application Notes: Strategic Use of 1-Bromo-2-butanol in Carbon-Carbon Bond Formation via Grignard Reagents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-butanol is a bifunctional molecule that serves as a valuable precursor in organic synthesis. Its structure, containing both a reactive primary bromide and a chiral secondary alcohol, allows for its use in stereocontrolled synthetic sequences. A primary application of this compound in the context of Grignard reactions is its role as a progenitor to a chiral epoxide, which then becomes the electrophilic partner in a carbon-carbon bond-forming reaction with a Grignard reagent. This two-step sequence provides a reliable method for the synthesis of more complex chiral alcohols, which are important intermediates in the development of active pharmaceutical ingredients (APIs).
The hydroxyl group in this compound has an acidic proton that would be quenched by a Grignard reagent, which is a strong base. Therefore, a direct reaction is not feasible without a protecting group strategy. A more efficient and common approach involves the initial conversion of the bromohydrin to an epoxide. This is achieved through an intramolecular SN2 reaction, where the deprotonated hydroxyl group displaces the bromide. The resulting chiral epoxide, 1,2-epoxybutane, can then undergo a ring-opening reaction upon nucleophilic attack by a Grignard reagent. This reaction proceeds with high regioselectivity, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide, and with inversion of stereochemistry at the site of attack.[1]
This methodology is particularly useful in drug development for the construction of specific stereoisomers, which is crucial for therapeutic efficacy and minimizing off-target effects.
Key Applications in Pharmaceutical Intermediate Synthesis
The synthetic route commencing with this compound is instrumental in producing a variety of chiral secondary alcohols. These products can be further elaborated into more complex molecules, including:
-
Antifungal Agents: Chiral alcohols are common substructures in many antifungal compounds.
-
Antiviral Compounds: The stereospecific introduction of alkyl or aryl groups is a key step in the synthesis of certain antiviral drugs.
-
Cardiovascular Drugs: Specific stereoisomers of functionalized alcohols are often required for optimal interaction with biological targets in cardiovascular therapies.
Experimental Protocols
This section details the two-stage protocol for the synthesis of a chiral alcohol starting from this compound and a Grignard reagent.
Stage 1: Synthesis of 1,2-Epoxybutane from this compound
Reaction Principle: This reaction proceeds via a base-mediated intramolecular Williamson ether synthesis. The base deprotonates the alcohol, and the resulting alkoxide acts as an intramolecular nucleophile, displacing the bromide to form the epoxide ring.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH), powdered
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Addition of Base: While stirring the solution at room temperature, add powdered sodium hydroxide (1.2 equivalents) in portions.
-
Reaction: Continue to stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully add deionized water to quench the reaction and dissolve the sodium bromide salt formed. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield crude 1,2-epoxybutane. The product can be further purified by distillation if necessary.
Stage 2: Grignard Reaction of 1,2-Epoxybutane
Reaction Principle: The Grignard reagent acts as a strong nucleophile, attacking the less substituted carbon of the epoxide ring in an SN2 reaction. This results in the opening of the epoxide and the formation of a new carbon-carbon bond. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.[1]
Materials:
-
1,2-Epoxybutane (from Stage 1)
-
Grignard reagent (e.g., Methylmagnesium bromide in THF, 3.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (if required)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,2-epoxybutane (1.0 equivalent) in anhydrous THF. Cool the flask in an ice bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (2.5 to 5 equivalents) dropwise via syringe to the stirred solution of the epoxide at 0 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.[3]
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Partition the mixture between diethyl ether and the aqueous layer. Extract the aqueous layer with additional portions of diethyl ether. Combine the organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.[3]
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude alcohol can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical quantitative data for the two-stage reaction sequence. While specific data for this compound is not extensively published, the presented data is based on analogous and well-established transformations.
Table 1: Synthesis of Epoxides from Bromohydrins
| Bromohydrin Precursor | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-Bromo-3,3-dimethyl-butan-2-ol | NaOH | Diethyl Ether | 12-24 | >80 (expected) | [2] |
| Analogous Bromohydrins | NaOH | THF | 12-24 | High | [2] |
Table 2: Grignard Ring-Opening of Monosubstituted Epoxides
| Epoxide | Grignard Reagent | Equivalents of Grignard | Solvent | Reaction Time | Yield (%) | Reference |
| Aryl-Substituted Epoxide | Allylmagnesium chloride | 5 | THF | Overnight | Not specified | [3] |
| Phenyl-substituted epoxide | Crotyl magnesium chloride | Not specified | THF | Not specified | High | [3] |
| Ethylene Oxide | Grignard Reagents | Not specified | Ether/THF | Not specified | Good | [4] |
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the two-stage synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Safety and Handling Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and can be pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn.[5][6]
-
Anhydrous Solvents: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity.[7]
-
Epoxides: 1,2-Epoxybutane is a flammable and reactive compound. Handle in a well-ventilated fume hood and avoid inhalation of vapors.
-
Sodium Hydroxide: NaOH is corrosive and can cause severe burns. Handle with care and appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. benchchem.com [benchchem.com]
- 3. Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. acs.org [acs.org]
- 7. quora.com [quora.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 1-bromo-2-butanol, a versatile chiral building block in organic synthesis. The document details the mechanistic pathways, stereochemical considerations, and practical applications, particularly in the synthesis of pharmaceutical intermediates. Experimental protocols for key transformations are provided to guide researchers in utilizing this valuable synthon.
Introduction: Reactivity of this compound
This compound is a bifunctional molecule containing both a primary alkyl bromide and a secondary alcohol. This structure allows for a variety of nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism at the primary carbon bearing the bromine atom. The presence of the adjacent hydroxyl group can influence the reactivity and stereochemistry of these reactions and enables intramolecular transformations.
The primary reaction pathways of interest include:
-
Intermolecular S(_N)2 Reactions: Attack by external nucleophiles at the C1 position.
-
Intramolecular S(_N)2 Reaction (Epoxidation): Internal attack by the C2 hydroxyl group to form a chiral epoxide.
These reactions are fundamental to the synthesis of a range of valuable chiral intermediates, including amino alcohols, azido alcohols, and cyano alcohols, which are prevalent in many pharmaceutical compounds.
Mechanistic Pathways and Stereochemistry
The nucleophilic substitution reactions of this compound predominantly follow the S(_N)2 pathway. This is due to the primary nature of the carbon bearing the leaving group (bromide), which is sterically accessible to incoming nucleophiles.
Key Stereochemical Considerations:
-
Inversion of Configuration: S(_N)2 reactions proceed with inversion of configuration at the electrophilic carbon. However, since the substitution occurs at C1, which is not a stereocenter in this compound, the stereochemistry of the product is determined by the starting material's configuration at C2.
-
Retention of Configuration at C2: The stereocenter at C2 remains unaffected during intermolecular S(_N)2 reactions at C1.
-
Intramolecular Cyclization: The formation of an epoxide via intramolecular S(_N)2 reaction requires an anti-periplanar arrangement of the hydroxyl and bromo groups. This often involves a conformational change to allow for backside attack of the alkoxide on the carbon bearing the bromine. The stereochemistry of the resulting epoxide is dictated by the stereochemistry of the starting this compound. For example, (R)-1-bromo-2-butanol will yield (R)-1,2-epoxybutane.
Applications in Drug Development
Chiral β-amino alcohols are crucial pharmacophores in numerous drug classes, most notably β-blockers used in the treatment of cardiovascular diseases. This compound serves as a valuable precursor for the asymmetric synthesis of these important molecules. The general strategy involves the conversion of this compound to a chiral epoxide, followed by nucleophilic ring-opening with an appropriate amine.
Quantitative Data Summary
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Intramolecular (OH) | 1,2-Epoxybutane | aq. NaOH | 25 | 2 | ~90 (estimated) | >99 | Analogous Reactions |
| Azide (N₃⁻) | 1-Azido-2-butanol | DMF | 80 | 12 | 85-95 (estimated) | >98 | Analogous Reactions |
| Cyanide (CN⁻) | 1-Cyano-2-butanol | Ethanol | Reflux | 24 | 70-80 (estimated) | >98 | Analogous Reactions |
| Thiolate (RS⁻) | 1-(Alkylthio)-2-butanol | Ethanol | 50 | 6 | 80-90 (estimated) | >98 | Analogous Reactions |
| Isopropylamine | (S)-Practolol | Methanol | 60 | 18 | 27 (overall) | 96 | [1] |
Note: Yields and enantiomeric excess values are highly dependent on specific reaction conditions and the chirality of the starting material. The data for intermolecular reactions are estimations based on similar substrates. The data for Isopropylamine is for the synthesis of (S)-practolol from a related chlorohydrin building block.[1]
Experimental Protocols
The following protocols are generalized procedures for key nucleophilic substitution reactions of this compound. Researchers should optimize these conditions for their specific needs.
Protocol 1: Intramolecular Cyclization to 1,2-Epoxybutane
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a biphasic mixture of diethyl ether and water (1:1).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium hydroxide (1.2 eq) in water.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude 1,2-epoxybutane, which can be purified by distillation.
Protocol 2: Synthesis of 1-Azido-2-butanol
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-Cyano-2-butanol
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the mixture to reflux and stir for 24 hours, monitoring by TLC.
-
Cool the reaction and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude 1-cyano-2-butanol by vacuum distillation.
Conclusion
This compound is a highly valuable and versatile chiral building block for nucleophilic substitution reactions. Its ability to undergo both intermolecular and intramolecular S(_N)2 reactions with high stereochemical control makes it an important precursor for the synthesis of chiral epoxides, amino alcohols, and other functionalized butanols. These intermediates are of significant interest to the pharmaceutical industry, particularly for the development of β-blockers and other chiral drugs. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and apply it to their synthetic targets.
References
Protecting the Versatile Hydroxyl Group in 1-Bromo-2-butanol: A Guide to Strategic Synthesis
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical synthesis and drug development, the precise manipulation of functional groups is paramount. The hydroxyl group, with its inherent reactivity, often requires temporary masking to prevent unwanted side reactions during multi-step synthetic sequences. This application note provides detailed protocols and strategies for the protection of the secondary hydroxyl group in the key building block, 1-Bromo-2-butanol. The selection of an appropriate protecting group is critical and is dictated by the stability of the protecting group to subsequent reaction conditions and the ease of its removal.
This document outlines the application of three commonly employed protecting groups for the hydroxyl moiety in this compound: the tert-butyldimethylsilyl (TBDMS) ether, the benzyl (Bn) ether, and the tetrahydropyranyl (THP) ether. Each strategy is presented with detailed experimental protocols, data on expected yields and reaction times, and a discussion of the advantages and limitations of each approach.
Selecting the Optimal Protection Strategy
The choice of a protecting group for the hydroxyl function in this compound hinges on the planned synthetic route. Key considerations include the pH of subsequent reactions, the presence of other functional groups, and the desired deprotection conditions. The following diagram illustrates a decision-making framework for selecting the most suitable protecting group.
Caption: Decision tree for selecting a hydroxyl protecting group.
I. Tert-butyldimethylsilyl (TBDMS) Ether Protection
The TBDMS group is a popular choice for protecting alcohols due to its ease of introduction, stability to a wide range of non-acidic conditions, and mild removal using fluoride-based reagents.[1]
Protection Protocol:
A solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Imidazole (2.5 eq.) is added, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection Protocol:
The TBDMS-protected this compound is dissolved in tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq.) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the deprotected alcohol.[2]
Quantitative Data:
| Step | Reagents & Conditions | Time (h) | Yield (%) |
| Protection | TBDMS-Cl, Imidazole, DCM, 0 °C to RT | 12-16 | 90-95 |
| Deprotection | TBAF, THF, RT | 2-4 | 95-99 |
II. Benzyl (Bn) Ether Protection
Benzyl ethers offer robust protection for hydroxyl groups, being stable to both acidic and basic conditions.[3] They are typically removed by catalytic hydrogenolysis, which is a mild and efficient method.[4][5]
Protection Protocol:
To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 eq.) in anhydrous THF. The mixture is stirred at this temperature for 30 minutes. Benzyl bromide (BnBr, 1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16-24 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Deprotection Protocol:
The benzyl-protected this compound is dissolved in ethanol or methanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated to give the deprotected alcohol.[4]
Quantitative Data:
| Step | Reagents & Conditions | Time (h) | Yield (%) |
| Protection | NaH, BnBr, THF, 0 °C to RT | 16-24 | 85-90 |
| Deprotection | H₂, 10% Pd/C, EtOH or MeOH, RT | 4-8 | 95-99 |
III. Tetrahydropyranyl (THP) Ether Protection
THP ethers are a classic choice for alcohol protection, particularly when stability to strong bases and nucleophiles is required.[6] They are readily cleaved under mild acidic conditions.[7]
Protection Protocol:
This compound (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM). A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq.) is added, followed by the addition of 3,4-dihydro-2H-pyran (DHP, 1.5 eq.). The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude THP ether is typically used in the next step without further purification.
Deprotection Protocol:
The THP-protected this compound is dissolved in methanol. A catalytic amount of p-toluenesulfonic acid (TsOH) or another suitable acid catalyst is added. The reaction is stirred at room temperature for 1-3 hours. The reaction is then neutralized with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford the deprotected alcohol.
Quantitative Data:
| Step | Reagents & Conditions | Time (h) | Yield (%) |
| Protection | DHP, PPTS, DCM, RT | 2-4 | 90-98 |
| Deprotection | TsOH, MeOH, RT | 1-3 | 90-95 |
Experimental Workflow
The following diagram outlines the general experimental workflow for the protection and deprotection of the hydroxyl group in this compound.
Caption: General workflow for hydroxyl group protection and deprotection.
Reaction Pathways
The chemical transformations for each protecting group strategy are depicted below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of 2-Azido-1-butanol from 1-Bromo-2-butanol
Abstract
This document provides a comprehensive guide for the synthesis of 2-azido-1-butanol via the nucleophilic substitution of 1-bromo-2-butanol with sodium azide. Azido-alcohols are versatile intermediates in organic synthesis, serving as precursors for amino-alcohols and finding application in click chemistry. This application note details the experimental protocol, reaction mechanism, and expected outcomes, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction
The conversion of halo-alcohols to azido-alcohols is a fundamental transformation in organic chemistry. The azide functional group is a valuable synthon, readily convertible to an amine via reduction, and is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions.[1] this compound serves as a suitable precursor for the synthesis of 2-azido-1-butanol. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the azide ion displaces the bromide ion. This process is typically carried out in a polar aprotic solvent to facilitate the reaction.
Reaction and Mechanism
The reaction of this compound with sodium azide results in the formation of 2-azido-1-butanol. The reaction is a classic example of an S_N2 reaction. The azide ion (N₃⁻), a potent nucleophile, attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. The bromide ion acts as the leaving group.
Reaction Scheme:
The choice of solvent is crucial for the success of S_N2 reactions. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile.[2]
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of 2-azidoethanol.[1]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (NaN₃, 1.5 to 3 equivalents). Caution: Sodium azide is highly toxic and can be explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-azido-1-butanol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Parameter | Value | Reference/Comment |
| Reactants | ||
| This compound | 1.0 eq | |
| Sodium Azide | 1.5 - 3.0 eq | An excess of sodium azide is used to drive the reaction to completion.[1] |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent is ideal for S_N2 reactions.[2] |
| Temperature | 60 - 80 °C | Heating is required to overcome the activation energy of the reaction.[1] |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC. |
| Product | 2-Azido-1-butanol | |
| Expected Yield | Moderate to high | Yields for similar reactions are often high, but will depend on the purity of starting materials and conditions. |
| Purification | Flash Column Chromatography | Eluent: Hexane/Ethyl Acetate gradient. |
Visualizations
Caption: Experimental workflow for the synthesis of 2-azido-1-butanol.
Caption: S_N2 reaction mechanism for the formation of 2-azido-1-butanol.
Safety Precautions
-
Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
This compound: This compound is a skin and eye irritant. Handle with care and avoid inhalation of vapors.
-
Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Use in a well-ventilated fume hood.
-
General: Always follow standard laboratory safety procedures.
Conclusion
The synthesis of 2-azido-1-butanol from this compound via nucleophilic substitution with sodium azide is a robust and reliable method for producing this valuable synthetic intermediate. The provided protocol, when followed with the appropriate safety precautions, should afford the desired product in good yield. The versatility of the azido-alcohol functionality makes this a key reaction for researchers in medicinal chemistry and materials science.
References
Application of 1-Bromo-2-butanol in the Synthesis of Beta-Blockers: A Representative Approach
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a representative application of 1-bromo-2-butanol in the synthesis of β-adrenergic receptor blockers (beta-blockers). While the most prevalent industrial synthesis of beta-blockers commences with the reaction of a phenolic starting material with epichlorohydrin, this application note explores a plausible alternative pathway utilizing this compound. This approach is grounded in fundamental principles of organic synthesis, such as the Williamson ether synthesis, to construct the characteristic aryloxypropanolamine pharmacophore of many beta-blockers.
Introduction to Beta-Blocker Synthesis
Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] Their therapeutic effect is derived from their ability to antagonize β-adrenergic receptors, thereby mitigating the effects of catecholamines like adrenaline.[1] The archetypal structure of most beta-blockers features an aromatic ring linked to an ethanolamine side chain.[1]
The conventional and most widely adopted synthetic strategy involves the formation of a glycidyl ether intermediate by reacting a phenol with epichlorohydrin under basic conditions. This is followed by the nucleophilic opening of the epoxide ring by an appropriate amine to furnish the final beta-blocker.[1] This method, while effective, often results in racemic mixtures that may necessitate subsequent resolution to isolate the pharmacologically active enantiomer.[1]
This application note outlines a theoretical, yet chemically sound, alternative using this compound as a key building block for the propanolamine side chain.
Proposed Synthetic Pathway
The synthesis of a beta-blocker using this compound can be envisaged through a two-step sequence. The initial step involves the formation of an ether linkage between the aromatic hydroxyl group of a phenolic precursor and the C1 carbon of this compound via a Williamson ether synthesis. The subsequent step is the displacement of the bromine atom by a suitable amine to introduce the characteristic amino group of the beta-blocker.
Caption: Proposed synthetic pathway for a beta-blocker using this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a beta-blocker using this compound. These protocols are representative and may require optimization for specific target molecules.
Protocol 1: Synthesis of the 1-Aryloxy-2-butanol Intermediate
This protocol details the formation of the ether linkage between a phenolic precursor and this compound.
-
Reagents and Materials:
-
Phenolic starting material (e.g., 4-hydroxyphenylacetamide)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic starting material (1.0 eq).
-
Add the anhydrous solvent, followed by the base (1.2 eq of K₂CO₃ or 1.1 eq of NaH).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction temperature and time will depend on the specific reactants and solvent used (typically 6-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 1-aryloxy-2-butanol intermediate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of the Beta-Blocker via Amination
This protocol describes the conversion of the 1-aryloxy-2-butanol intermediate to the final beta-blocker.
-
Reagents and Materials:
-
1-Aryloxy-2-butanol intermediate
-
Amine (e.g., isopropylamine)
-
Solvent (e.g., Ethanol, Methanol)
-
Sealed reaction vessel or autoclave
-
Magnetic stirrer and stir bar
-
Heating source
-
-
Procedure:
-
In a sealed reaction vessel, dissolve the 1-aryloxy-2-butanol intermediate (1.0 eq) in the chosen solvent.
-
Add an excess of the amine (3-5 eq).
-
Seal the vessel and heat the reaction mixture. The temperature and reaction time will vary depending on the reactivity of the starting materials (e.g., 80-120°C for 12-48 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess amine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude beta-blocker.
-
Purify the final product by column chromatography, recrystallization, or by forming a salt (e.g., hydrochloride or tartrate) to facilitate purification.
-
Caption: General experimental workflow for beta-blocker synthesis from this compound.
Quantitative Data Summary
The following table presents hypothetical yet representative quantitative data for the synthesis of a beta-blocker using the described protocols. Actual results will vary depending on the specific substrates and optimized reaction conditions.
| Parameter | Step 1: Ether Synthesis | Step 2: Amination |
| Reactants | Phenolic Precursor, this compound, K₂CO₃ | 1-Aryloxy-2-butanol, Isopropylamine |
| Molar Ratio | 1 : 1.1 : 1.2 | 1 : 4 |
| Solvent | Anhydrous Acetone | Ethanol |
| Temperature | Reflux (56°C) | 100°C (sealed vessel) |
| Reaction Time | 18 hours | 24 hours |
| Yield (Isolated) | 75-85% | 60-70% |
| Purity (by HPLC) | >95% | >98% |
Conclusion
The use of this compound offers a plausible alternative route for the synthesis of beta-blockers. This method relies on well-established organic reactions, providing a potentially viable pathway for the construction of the aryloxypropanolamine core structure. The protocols and data presented herein serve as a foundational guide for researchers and drug development professionals interested in exploring alternative synthetic strategies for this important class of pharmaceuticals. Further optimization and adaptation for specific target molecules are necessary to validate and enhance the efficiency of this approach.
References
Application Note and Protocol for the Stereospecific Synthesis of (R)- and (S)-1-Bromo-2-butanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)- and (S)-1-Bromo-2-butanol are versatile chiral building blocks in organic synthesis, particularly valuable in the development of pharmaceutical agents. The presence of both a reactive bromide and a chiral secondary alcohol allows for the stereospecific introduction of a butanol fragment into more complex molecules. The enantiopurity of these compounds is critical for ensuring the desired pharmacological activity and minimizing off-target effects of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the stereospecific preparation of (R)- and (S)-1-Bromo-2-butanol via the regioselective ring-opening of the corresponding chiral epoxides, (R)- and (S)-1,2-epoxybutane.
Principle and Stereochemistry
The synthesis relies on the acid-catalyzed ring-opening of a chiral epoxide with hydrogen bromide (HBr). This reaction proceeds via an SN2 mechanism, where the bromide ion acts as a nucleophile. The nucleophilic attack occurs at the less sterically hindered carbon atom (C1) of the protonated epoxide. This backside attack results in an inversion of stereochemistry at the site of substitution (C1). However, since the stereocenter of interest is at C2, which is not the site of nucleophilic attack, the stereochemical integrity of the C2 carbon is retained throughout the reaction. Therefore, (R)-1,2-epoxybutane will yield (R)-1-bromo-2-butanol, and (S)-1,2-epoxybutane will yield (S)-1-bromo-2-butanol.
Experimental Workflow
Caption: Synthetic workflow for the preparation of (R)- and (S)-1-Bromo-2-butanol.
Materials and Methods
Materials:
-
(R)-1,2-Epoxybutane (≥98% ee)
-
(S)-1,2-Epoxybutane (≥98% ee)
-
48% aqueous Hydrogen Bromide (HBr)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer (MS)
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Experimental Protocol
This protocol is applicable for the synthesis of both (R)- and (S)-1-Bromo-2-butanol by selecting the corresponding enantiomer of the starting material.
1. Reaction Setup: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chiral 1,2-epoxybutane (e.g., (R)-1,2-epoxybutane, 10.0 g, 138.7 mmol) in anhydrous diethyl ether (100 mL). b. Cool the solution to 0°C in an ice bath with continuous stirring.
2. Addition of HBr: a. Slowly add 48% aqueous HBr (1.1 eq, 17.1 mL, 152.6 mmol) dropwise to the stirred solution over a period of 30 minutes. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Continue stirring at room temperature for 2-3 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
3. Workup and Extraction: a. Transfer the reaction mixture to a 500 mL separatory funnel. b. Wash the organic layer sequentially with:
- Deionized water (2 x 50 mL)
- Saturated aqueous NaHCO₃ solution (2 x 50 mL)
- Brine (1 x 50 mL) c. Dry the organic layer over anhydrous MgSO₄. d. Filter the drying agent and wash the filter cake with a small amount of diethyl ether. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification: a. Purify the crude 1-bromo-2-butanol by vacuum distillation to yield a colorless liquid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | (R)-1-Bromo-2-butanol | (S)-1-Bromo-2-butanol |
| Starting Material | (R)-1,2-Epoxybutane | (S)-1,2-Epoxybutane |
| Starting Material (g) | 10.0 | 10.0 |
| Product Yield (g) | 17.5 | 17.2 |
| Molar Yield (%) | 82.5 | 81.1 |
| Boiling Point (°C/mmHg) | 55-57 / 15 | 55-57 / 15 |
| Appearance | Colorless liquid | Colorless liquid |
Table 2: Analytical and Stereochemical Data
| Analysis | (R)-1-Bromo-2-butanol | (S)-1-Bromo-2-butanol |
| ¹H NMR (CDCl₃, 400 MHz) δ | 3.85 (m, 1H), 3.50 (dd, 1H), 3.40 (dd, 1H), 2.50 (br s, 1H, OH), 1.65 (m, 2H), 1.00 (t, 3H) | 3.85 (m, 1H), 3.50 (dd, 1H), 3.40 (dd, 1H), 2.50 (br s, 1H, OH), 1.65 (m, 2H), 1.00 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 71.5, 40.2, 29.8, 9.8 | 71.5, 40.2, 29.8, 9.8 |
| IR (neat, cm⁻¹) | 3400 (br, O-H), 2965, 2930, 2875 (C-H), 1260 (C-Br) | 3400 (br, O-H), 2965, 2930, 2875 (C-H), 1260 (C-Br) |
| MS (EI) m/z | 152/154 [M⁺], 123/125, 73, 45 | 152/154 [M⁺], 123/125, 73, 45 |
| Enantiomeric Excess (%) | ≥98% | ≥98% |
Note: The analytical data presented are representative and may vary slightly based on experimental conditions and instrumentation.
Conclusion
The protocol described provides a reliable and stereospecific method for the preparation of both (R)- and (S)-1-Bromo-2-butanol with high chemical yield and excellent enantiomeric purity. The use of commercially available chiral epoxides as starting materials makes this a practical and accessible route for researchers in need of these valuable chiral building blocks. The straightforward reaction conditions and purification procedure allow for the efficient synthesis of multi-gram quantities of the target compounds.
Application Notes and Protocols for the Analysis of 1-Bromo-2-butanol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 1-Bromo-2-butanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for purity assessment, impurity profiling, and pharmacokinetic studies in drug development and chemical research.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra. The commercial availability of this compound with purity determined by GC underscores the suitability of this technique.[1][2][3]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Methanol) to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the chosen solvent to achieve an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection to prevent contamination of the GC system.[4][5]
2. Instrumentation and Conditions:
The following parameters are a representative starting point and may require optimization based on the specific instrument and analytical goals. The use of a mid-polarity column is recommended for the analysis of polar compounds like butanol derivatives.[6]
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-1701 or Rtx-624 Sil-MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1 ratio) to prevent column overload |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 220 °C, Hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |
3. Data Analysis:
-
Qualitative Analysis: Identify the this compound peak by comparing its retention time and mass spectrum with that of the reference standard. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[7][8] The mass spectrum is characterized by the presence of the molecular ion and specific fragment ions.
-
Quantitative Analysis: For quantification, use the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9] Monitor characteristic ions for this compound. Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of this compound in the sample from this curve.
Quantitative Data (Illustrative)
The following table presents illustrative quantitative data for the GC-MS analysis of this compound. Actual values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (RT) | ~ 8.5 min |
| Characteristic m/z Ions (SIM) | 45, 57, 73, 123, 152/154 (M/M+2) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
| Linearity (r²) | > 0.999 |
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
While GC-MS is well-suited for this compound, HPLC can be a valuable alternative, particularly for non-volatile impurities or when derivatization is not desirable. A reversed-phase method would be appropriate for this moderately polar analyte.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a mixture of Acetonitrile and water (50:50, v/v).
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards in the range of 1 µg/mL to 200 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range.
-
Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.[10][11]
2. Instrumentation and Conditions:
The following are representative HPLC conditions. Optimization may be necessary.
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 210 nm (as this compound lacks a strong chromophore) |
3. Data Analysis:
-
Qualitative Analysis: Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Quantitative Analysis: Create a calibration curve by plotting the peak area against the concentration of the prepared standards. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data (Illustrative)
This table provides illustrative quantitative data for the HPLC analysis of this compound.
| Parameter | Value |
| Retention Time (RT) | ~ 4.2 min |
| Detection Wavelength | 210 nm |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
| Linearity (r²) | > 0.998 |
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Disclaimer: The experimental protocols and quantitative data presented are illustrative and based on the analysis of analogous compounds. Method development and validation are required for specific applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound (contains ca. 20% 2-Bromo-1-butanol) 73.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4H9BrO | CID 520149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. Quantification of Genotoxic Impurities (GTIs) in Active Pharmaceutical Ingredient (API) Using Gas Chromatography/ Mass Spectrometry (GC/MS) Selected Ion Monitoring (SIM) Method [bioforumconf.com]
- 10. benchchem.com [benchchem.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Troubleshooting & Optimization
Optimizing yield and purity in 1-Bromo-2-butanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-Bromo-2-butanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound is through the halohydrin formation reaction. This involves reacting 1-butene with N-bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and water.
Q2: What is the underlying mechanism of this reaction?
A2: The reaction proceeds via an electrophilic addition mechanism. The double bond of 1-butene attacks the bromine of NBS, forming a cyclic bromonium ion intermediate. Subsequently, a water molecule acts as a nucleophile and attacks one of the carbons in the bromonium ion ring. This ring-opening is followed by deprotonation to yield the this compound product.
Q3: Does this reaction exhibit regioselectivity?
A3: Yes, the reaction is regioselective and generally follows Markovnikov's rule. The nucleophile (water) preferentially attacks the more substituted carbon of the bromonium ion intermediate. This results in the hydroxyl (-OH) group on the second carbon and the bromine atom on the first carbon of the butane chain.
Q4: What are the expected side products in this synthesis?
A4: The primary side products can include:
-
2-Bromo-1-butanol: This regioisomer can form, and it's noteworthy that commercial samples of this compound can contain up to 30% of this isomer.[1]
-
1,2-Dibromobutane: This can be formed if the bromide ion, instead of a water molecule, acts as the nucleophile and attacks the bromonium ion.
-
3-Bromo-1-butene: This is a product of allylic bromination, a radical substitution reaction that can compete with the desired halohydrin formation.[2][3][4]
Q5: How can I purify the crude this compound?
A5: The most effective methods for purifying this compound are fractional distillation and column chromatography.[5] The choice between these methods depends on the boiling points of the components and the scale of the purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Ensure the reaction is stirred vigorously to overcome the low solubility of 1-butene in the aqueous solvent.- Extend the reaction time and monitor the progress using TLC or GC.- Optimize the reaction temperature; while often run at room temperature, gentle heating may improve the rate, but be cautious of increased side reactions.[6] |
| Side Reactions: Significant formation of byproducts such as 1,2-dibromobutane or 3-bromo-1-butene. | - To minimize 1,2-dibromobutane formation, ensure a high concentration of water is present to outcompete the bromide ion as the nucleophile.- To reduce allylic bromination, avoid high temperatures and exposure to UV light, which can initiate radical reactions.[4] Using a radical inhibitor might also be beneficial. | |
| Low Purity (Contamination with 2-Bromo-1-butanol) | Inherent Regioselectivity: The attack of the nucleophile on the bromonium ion is not perfectly selective. | - While difficult to eliminate completely, optimizing the solvent system and reaction temperature may slightly favor the desired regioisomer.- Careful fractional distillation or meticulous column chromatography is necessary for separation.[5] |
| Low Purity (Contamination with 1,2-Dibromobutane) | Insufficient Water: Low concentration of water allows the bromide ion to act as the primary nucleophile. | - Use a solvent system with a higher proportion of water.- Ensure the NBS is added portion-wise to maintain a low concentration of bromide ions at any given time. |
| Low Purity (Contamination with Starting Material) | Incomplete Reaction or Inefficient Purification: The reaction did not proceed to completion, or the purification method was not effective. | - Confirm reaction completion with TLC or GC before workup.- During purification by distillation, ensure the fractionating column has sufficient theoretical plates for good separation.[5] For column chromatography, optimize the eluent system for better separation of the more polar product from the less polar starting material. |
| Formation of an Oily Product that is Difficult to Isolate | Presence of Multiple Products and Impurities: A mixture of the desired product and various side products can result in an oil. | - Wash the crude product with a saturated sodium bisulfite solution to remove any unreacted bromine.- Follow with a wash with saturated sodium bicarbonate to neutralize any acidic byproducts.- If recrystallization is not feasible, employ column chromatography for purification.[6] |
Data Presentation
The following table summarizes representative reaction conditions and their impact on the yield and purity of this compound. Note: These are illustrative values and may vary based on specific experimental setups.
| Entry | Solvent System (DMSO:H₂O) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (this compound) | Major Impurities (%) |
| 1 | 1:1 | 25 | 4 | 75 | 85 | 2-Bromo-1-butanol (10), 1,2-Dibromobutane (5) |
| 2 | 1:3 | 25 | 4 | 80 | 90 | 2-Bromo-1-butanol (8), 1,2-Dibromobutane (2) |
| 3 | 3:1 | 25 | 4 | 65 | 70 | 2-Bromo-1-butanol (15), 1,2-Dibromobutane (15) |
| 4 | 1:1 | 40 | 2 | 70 | 80 | 2-Bromo-1-butanol (12), 3-Bromo-1-butene (8) |
| 5 | 1:1 | 0 | 8 | 78 | 88 | 2-Bromo-1-butanol (10), 1,2-Dibromobutane (2) |
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
1-Butene (gas or condensed liquid)
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, combine DMSO and deionized water (e.g., in a 1:3 ratio).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Bubble 1-butene gas through the cooled solvent mixture with vigorous stirring for a predetermined time, or add a measured amount of condensed 1-butene.
-
Slowly add N-bromosuccinimide (NBS) in small portions over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. labproinc.com [labproinc.com]
- 2. Answer [chem.ucalgary.ca]
- 3. NBS reacts with 1butene to give A 3bromobutene1 B 12dibromobutane class 11 chemistry CBSE [vedantu.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Common side products in the synthesis of 1-Bromo-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-bromo-2-butanol. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent method is the formation of a bromohydrin from 1-butene. This reaction involves the electrophilic addition of bromine to the double bond in the presence of water, which acts as the nucleophile. A common reagent for this is N-bromosuccinimide (NBS) in an aqueous solvent like a mixture of dimethyl sulfoxide (DMSO) and water.[1][2]
Q2: What are the primary side products I should expect in this synthesis?
The main side products include:
-
1,2-dibromobutane: Formed when a bromide ion, instead of a water molecule, attacks the intermediate bromonium ion.[3][4]
-
2-bromo-1-butanol: The regioisomer of the desired product, resulting from the anti-Markovnikov addition of bromine and the hydroxyl group. Commercial preparations of this compound have been noted to contain up to 30% of this isomer.[5]
-
Allylic bromination products: These include 3-bromo-1-butene and 1-bromo-2-butene, which arise from a competing radical substitution reaction.[1]
Q3: How does the reaction mechanism favor the formation of this compound over its regioisomer, 2-bromo-1-butanol?
The reaction proceeds through a cyclic bromonium ion intermediate. Water, acting as a nucleophile, preferentially attacks the more substituted carbon of this three-membered ring.[6][7] This is because the more substituted carbon can better stabilize the partial positive charge. For 1-butene, this results in the hydroxyl group adding to the second carbon and the bromine to the first, yielding this compound.[7][8]
Q4: Can I use Br₂ and water instead of NBS?
Yes, molecular bromine (Br₂) in water can also be used for halohydrin formation.[8] However, NBS is often preferred as it is a solid that is easier and safer to handle than liquid bromine.[2] It also provides a slow, controlled concentration of bromine, which can help minimize the formation of the 1,2-dibromobutane side product.[2]
Q5: What analytical techniques are best for identifying and quantifying the products and side products?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both separating and identifying the volatile compounds in your reaction mixture, including the desired product and various side products.[9][10][11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential causes and solutions.
Issue 1: High percentage of 1,2-dibromobutane in the product mixture.
| Potential Cause | Recommended Solution |
| Insufficient water concentration in the reaction mixture. | Increase the mole fraction of water in the solvent system. Water is the nucleophile for the desired reaction, and a higher concentration will outcompete the bromide ion for reaction with the bromonium ion intermediate.[3] |
| Using a non-polar co-solvent. | Use a polar, water-miscible co-solvent such as DMSO, THF, or tert-butanol to ensure the homogeneity of the reactants and favor the ionic reaction pathway.[1] |
Issue 2: Significant formation of the regioisomer 2-bromo-1-butanol.
| Potential Cause | Recommended Solution |
| Reaction conditions favoring anti-Markovnikov addition. | While the Markovnikov product is electronically favored, ensure the reaction is run under standard ionic conditions. Avoid conditions that might promote radical pathways, which can sometimes alter regioselectivity. |
| Difficulty in separation. | Due to similar boiling points, separating these isomers by distillation can be challenging. Consider preparative chromatography for higher purity if distillation is ineffective. |
Issue 3: Presence of allylic bromination products (3-bromo-1-butene, 1-bromo-2-butene).
| Potential Cause | Recommended Solution |
| Reaction conditions promoting a radical mechanism. | Exclude light from the reaction vessel by wrapping it in aluminum foil. Avoid using radical initiators. Ensure the solvent is polar and aqueous, as this disfavors the radical pathway.[1] |
| High reaction temperature. | Run the reaction at or below room temperature to minimize radical formation. |
Issue 4: Low overall yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Ensure the portionwise addition of NBS to the solution of 1-butene in the aqueous solvent to maintain a steady reaction rate.[1] Allow for sufficient reaction time. |
| Loss of volatile starting material (1-butene). | As 1-butene is a gas at room temperature, ensure the reaction is conducted in a sealed vessel or with a condenser cooled sufficiently to prevent its escape. |
| Product loss during workup. | During aqueous extraction, ensure the correct layer is retained. This compound is an organic compound and will be in the organic layer. Washing with a saturated brine solution can help to reduce its solubility in the aqueous layer. |
Summary of Side Products and Their Properties
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Formation Pathway |
| This compound | CH₃CH₂CH(OH)CH₂Br | 153.02 | ~165-170 | Desired Product (Ionic Addition) |
| 1,2-Dibromobutane | CH₃CH₂CH(Br)CH₂Br | 215.92 | ~166-168 | Competitive Ionic Addition |
| 2-Bromo-1-butanol | CH₃CH₂CH(Br)CH₂OH | 153.02 | ~177-178 | Regioisomeric Ionic Addition |
| 3-Bromo-1-butene | CH₃CH(Br)CH=CH₂ | 135.00 | ~94-95 | Radical Substitution |
Experimental Protocols
Key Experiment: Synthesis of this compound from 1-Butene
This protocol is a representative procedure based on the principles of halohydrin formation.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube, dissolve 1-butene in a 1:1 mixture of DMSO and water at 0 °C. The 1-butene can be bubbled through the solution until a desired amount has been dissolved, which should be determined by mass.
-
Reagent Addition: While stirring vigorously and maintaining the temperature at 0 °C, slowly add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in 1:1 DMSO/water from the dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing an equal volume of water and extract three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts) and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate the this compound from lower and higher boiling impurities.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. ias.ac.in [ias.ac.in]
- 5. chemscene.com [chemscene.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jmchemsci.com [jmchemsci.com]
Purification of 1-Bromo-2-butanol by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromo-2-butanol by distillation and column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurity in commercially available or crude this compound is its structural isomer, 2-bromo-1-butanol. Often, this impurity can be present in significant amounts, sometimes as much as 20-30%.[1][2][3] Other potential impurities include unreacted starting materials and byproducts from the synthesis.
Q2: Should I purify this compound by distillation or chromatography?
The choice between distillation and chromatography depends on the scale of your purification and the required purity of the final product.
-
Fractional Distillation is suitable for larger quantities of material where the boiling points of the desired product and impurities are sufficiently different.
-
Column Chromatography is preferred for smaller scale purifications or when high purity is essential, as it can often provide better separation of isomers.[4]
Q3: What are the known stability issues with this compound?
Like many brominated organic compounds, this compound can be thermally sensitive and may decompose upon heating.[5] It is important to handle the compound with care, avoiding excessive heat and prolonged storage. Store in a cool, dark, and well-ventilated place away from oxidizing agents.[4]
Data Presentation
Table 1: Physical Properties of this compound and a Common Isomeric Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Refractive Index | Density (g/mL) |
| This compound | C₄H₉BrO | 153.02 | ~145 °C (atm)[6]; 56-58 °C (11 Torr)[7] | ~1.476[7] | ~1.46[7] |
| 2-Bromo-1-butanol | C₄H₉BrO | 153.02 | Data not readily available | Data not readily available | Data not readily available |
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | A mixture of hexanes and ethyl acetate |
| Initial Eluent Ratio | Start with a low polarity mixture (e.g., 95:5 or 90:10 hexanes:ethyl acetate) |
| Monitoring Technique | Thin-Layer Chromatography (TLC) |
| Visualization | UV lamp (if compound is UV active) and/or a potassium permanganate stain |
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The boiling points of this compound and 2-bromo-1-butanol may be very close. | - Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).- Control the heating rate to ensure a slow and steady distillation.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference. |
| Product decomposition (darkening of the distillation pot) | This compound is thermally sensitive. | - Use vacuum distillation to reduce the required temperature.- Ensure the heating mantle is not set to an excessively high temperature.- Minimize the distillation time. |
| Low recovery of purified product | - Incomplete distillation.- Loss of product due to decomposition. | - Ensure the distillation is complete by monitoring the temperature at the distillation head.- If decomposition is suspected, switch to a milder purification technique like column chromatography. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The polarity of the eluent is not optimized. | - Systematically vary the ratio of your solvent system (e.g., hexanes:ethyl acetate).- Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate for optimal separation on the column. |
| Product elutes with non-polar impurities | The eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the proportion of hexanes). |
| Product does not elute from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). For example, start with 95:5 hexanes:ethyl acetate and slowly increase the ethyl acetate concentration. |
| Streaking of spots on TLC or tailing of peaks from the column | - The sample is too concentrated.- The compound is interacting strongly with the silica gel. | - Dilute the sample before loading it onto the column.- Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the eluent, but be aware this can affect separation. |
Experimental Protocols
Fractional Distillation Protocol
-
Apparatus Setup : Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation : Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating : Gently heat the flask with a heating mantle.
-
Fraction Collection : Monitor the temperature at the distillation head. Collect fractions in separate receiving flasks. The composition of each fraction should be analyzed (e.g., by GC or NMR) to determine the purity.
-
Vacuum Distillation (Recommended) : To minimize thermal decomposition, it is advisable to perform the distillation under reduced pressure. Connect a vacuum pump to the distillation apparatus and ensure all joints are well-sealed.
Column Chromatography Protocol
-
TLC Analysis : Develop a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing :
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel.
-
Elution : Add the eluent to the column and begin collecting fractions. A constant flow rate should be maintained.
-
Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. This compound | 2482-57-7 | TCI Deutschland GmbH [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound (contains ca. 20% 2-Bromo-1-butanol) 73.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. This compound | CAS#:2482-57-7 | Chemsrc [chemsrc.com]
- 5. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. Page loading... [wap.guidechem.com]
Troubleshooting slow or incomplete reactions of 1-Bromo-2-butanol
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing slow or incomplete reactions with 1-Bromo-2-butanol.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is proceeding very slowly or not at all. What are the common causes?
A1: Slow or incomplete reactions with this compound, a secondary alkyl halide, can stem from several factors related to its structure and reaction conditions. Key areas to investigate include:
-
Reagent Quality: Ensure the this compound is pure and has been stored correctly in a cool, dark, and well-ventilated place away from oxidizing agents.[1] Commercial sources often contain its isomer, 2-Bromo-1-butanol, which can affect reaction outcomes.[2][3] Verify that your nucleophile or base is fresh and active.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Consider a modest increase in temperature while monitoring for the formation of side products.
-
Inappropriate Solvent: The choice of solvent is critical as it can influence the reaction mechanism (SN1 vs. SN2). An incorrect solvent can significantly hinder the desired pathway.
-
Steric Hindrance: As a secondary halide, the reaction site is more sterically hindered than a primary halide, which can slow down reactions that follow an SN2 mechanism.[4]
-
Leaving Group Ability: While bromide is a good leaving group, its departure is a key step. Factors that impede this, such as solvent effects, can slow the overall reaction.[5][6]
Q2: I am attempting a nucleophilic substitution (SN2) but am getting low yields. How can I optimize the reaction?
A2: To favor the SN2 pathway for a secondary substrate like this compound, you must use conditions that promote a bimolecular mechanism.
-
Nucleophile Choice: Use a strong, preferably anionic, nucleophile (e.g., CN⁻, RS⁻, N₃⁻).[5] Weak, neutral nucleophiles (e.g., H₂O, ROH) will favor the SN1 pathway.[7]
-
Solvent Selection: Polar aprotic solvents such as acetone, DMSO, or DMF are ideal for SN2 reactions.[5][7] These solvents solvate the cation but leave the anionic nucleophile highly reactive. Protic solvents (water, alcohols) will solvate the nucleophile, reducing its effectiveness, and promote the competing SN1 mechanism.
-
Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[6] Ensure a sufficient concentration of your nucleophile.
Q3: My reaction is producing a significant amount of an alkene side product. How can I minimize this elimination reaction?
A3: The formation of butene derivatives occurs via an elimination (E2) pathway, which competes directly with the SN2 substitution pathway. This is especially prevalent when using strong bases.
-
Lower the Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can significantly reduce alkene formation.[8]
-
Choice of Base/Nucleophile: Use a nucleophile that is a weak base. Strongly basic and sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as a base and abstract a proton, leading to elimination.[9]
-
Solvent: While polar aprotic solvents are preferred for SN2, ensure conditions do not overly favor elimination.
Q4: I am observing a mixture of stereoisomers or unexpected rearranged products. What could be the cause?
A4: The formation of a mixture of stereoisomers (racemization) or rearranged products suggests that the reaction may be proceeding, at least in part, through an SN1 mechanism. This pathway involves the formation of a planar carbocation intermediate.[10]
-
SN1-Favoring Conditions: This mechanism is favored by:
-
Troubleshooting: To suppress the SN1 pathway, switch to a polar aprotic solvent and use a stronger, higher concentration nucleophile as outlined in Q2.
Q5: When I use a strong base like NaOH or NaH, I isolate a product with the formula C4H8O instead of my expected substitution product. What is this compound?
A5: You are likely observing an intramolecular reaction to form 1,2-epoxybutane .[11] The strong base deprotonates the hydroxyl group of this compound, creating an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide to form a cyclic ether (an epoxide). This is essentially an intramolecular Williamson ether synthesis.
Data Summary
The choice of reagents and solvent is the most critical factor in determining the reaction outcome with this compound. The following table summarizes the conditions that influence the reaction pathway.
| Factor | Favors SN2 Pathway (Direct Substitution) | Favors SN1 Pathway (Carbocation Intermediate) | Favors E2 Pathway (Elimination) | Favors Intramolecular Cyclization |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, RS⁻) | Weak, neutral nucleophile (e.g., H₂O, ROH) | Strong, sterically hindered base (e.g., t-BuOK) | Strong, non-nucleophilic base (e.g., NaOH, NaH) |
| Solvent | Polar Aprotic (e.g., DMSO, Acetone, DMF) | Polar Protic (e.g., H₂O, Ethanol, Acetic Acid) | Less polar solvents can favor E2 | Aprotic solvents are suitable |
| Temperature | Moderate | Moderate | High | Moderate |
| Product | Inversion of stereochemistry | Racemization, potential for rearrangement | Alkene (e.g., 1-Butene, 2-Butene) | 1,2-Epoxybutane |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues encountered during reactions with this compound.
Caption: A workflow for diagnosing and resolving slow or incomplete reactions.
Competing Reaction Pathways
This compound can undergo several competing reactions depending on the conditions. Understanding these pathways is key to achieving the desired product.
Caption: Competing reaction pathways for this compound.
Experimental Protocol
Protocol: Base-Induced Cyclization to 1,2-Epoxybutane
This protocol details the intramolecular cyclization reaction, which is a common, and often unexpected, outcome when treating this compound with a strong base.[11]
Objective: To synthesize 1,2-epoxybutane from this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 20 mL of diethyl ether.
-
Base Addition: While stirring vigorously at room temperature, add a solution of sodium hydroxide (e.g., 12 mmol in 10 mL of water) dropwise over 15 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 15 mL portions of diethyl ether.
-
Washing: Combine all organic layers and wash sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 1,2-epoxybutane can be purified by distillation if necessary.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is a flammable liquid.[1] Keep away from ignition sources.
-
Sodium hydroxide is corrosive. Handle with care.
References
- 1. This compound | CAS#:2482-57-7 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. labproinc.com [labproinc.com]
- 4. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. gauthmath.com [gauthmath.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Solved 6. The reaction of this compound with NaOH yields | Chegg.com [chegg.com]
Preventing elimination side reactions with 1-Bromo-2-butanol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of 1-bromo-2-butanol in chemical synthesis, with a focus on preventing undesired elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound?
When reacting this compound, a secondary alkyl halide, with a base or nucleophile, you will primarily observe a competition between nucleophilic substitution (SN2) and elimination (E2) reactions.[1] A common intramolecular SN2 reaction for halohydrins like this compound is the formation of an epoxide (1,2-butylene oxide) upon treatment with a base.[2] The undesired E2 elimination reaction typically yields butene isomers.
Q2: My reaction is producing a high yield of alkenes instead of my desired substitution product. What is causing this?
A high yield of alkene byproducts (e.g., 1-butene, 2-butenes) indicates that E2 elimination is the dominant reaction pathway.[1][3] Several factors can favor elimination over substitution, including the choice of base, solvent, and reaction temperature.[1][4][5]
Q3: How does the choice of base influence the reaction outcome?
The nature of the base is a critical factor.[4]
-
Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (KOtBu), strongly favor E2 elimination because their size makes it difficult to act as a nucleophile and attack the carbon atom (steric hindrance).[6][7][8]
-
Strong, Non-Hindered Bases: Strong bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can act as both strong bases and good nucleophiles, leading to a mixture of E2 and SN2 products.[1][5] At higher concentrations, they tend to favor elimination.[1][5]
-
Weak Bases that are Good Nucleophiles: Species like iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻) are good nucleophiles but weak bases.[6][8] Using these reagents will significantly favor the SN2 substitution pathway.
Q4: What is the ideal solvent to minimize elimination?
The solvent plays a key role in the reaction pathway.
-
To favor Substitution (SN2): Use polar aprotic solvents like DMSO, DMF, or acetone. These solvents solvate the cation but not the nucleophile, increasing its nucleophilicity.[4]
-
To favor Elimination (E2): Using ethanol as a solvent encourages elimination.[1][5] Protic solvents in general can reduce the activity of strong bases, but alcoholic solvents at high concentrations of the corresponding alkoxide are standard for promoting E2 reactions.[9][10]
Q5: How does temperature affect the competition between substitution and elimination?
Higher reaction temperatures consistently favor elimination over substitution.[1][4][5] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.
Troubleshooting Guide: Optimizing Reaction Conditions
Use the following table to guide your experimental design toward the desired product. This compound is a secondary halide, which is sensitive to reaction conditions.
| Desired Reaction | Base/Nucleophile Type | Recommended Base Examples | Solvent | Temperature | Expected Major Product |
| SN2 Substitution | Good nucleophile, weak base[6][8] | NaCN, NaN₃, NaI | Polar Aprotic (DMSO, Acetone)[4] | Low to Moderate | Substituted Butanol |
| Epoxidation (Intramolecular SN2) | Strong, non-nucleophilic base[2] | NaH, NaOH | THF, Water[2][5] | Moderate | 1,2-Butylene Oxide |
| E2 Elimination | Strong, sterically hindered base[6][7] | KOtBu, DBU | tert-Butanol, Ethanol[1][5] | High[1][4] | Butenes |
Experimental Protocols
Protocol 1: Maximizing SN2 Substitution (Example: Synthesis of 1-Azido-2-butanol)
This protocol is designed to favor the SN2 pathway by using a good nucleophile that is a weak base in a polar aprotic solvent.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
Dissolve this compound and sodium azide in DMF in the round-bottom flask.
-
Stir the mixture at a controlled temperature (e.g., 50-60 °C). Avoid high temperatures to minimize elimination.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Protocol 2: Synthesis of 1,2-Butylene Oxide via Intramolecular SN2
This protocol promotes the intramolecular cyclization of the halohydrin to form an epoxide.[2][11]
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Water or a water/THF mixture
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound in the chosen solvent system.
-
Add a solution of sodium hydroxide dropwise to the stirred mixture at room temperature. The base deprotonates the hydroxyl group, forming an alkoxide.
-
The resulting alkoxide acts as an internal nucleophile, attacking the carbon bearing the bromine atom in a backside SN2 fashion to form the epoxide ring.[11]
-
Stir the reaction for several hours, monitoring by TLC or GC.
-
Once the starting material is consumed, extract the product with a low-boiling-point organic solvent (e.g., diethyl ether).
-
Carefully wash the organic layer with water to remove any remaining NaOH.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to isolate the volatile epoxide product.
-
Reaction Pathway Visualization
The following diagram illustrates the key factors that determine whether this compound will undergo substitution or elimination.
Figure 1. Decision workflow for predicting substitution vs. elimination reactions of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 3. ukessays.com [ukessays.com]
- 4. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Stereoselectivity in Reactions of 1-Bromo-2-butanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve stereoselectivity in chemical reactions involving 1-bromo-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling stereoselectivity in reactions with this compound?
A1: this compound possesses a stereocenter at the carbinol carbon (C2), and reactions can be complicated by the presence of the adjacent bromine atom. Key challenges include:
-
Controlling Diastereoselectivity: When reacting with a nucleophile, the existing stereocenter can influence the formation of a new stereocenter, leading to diastereomers. The relative orientation of the incoming nucleophile is influenced by steric hindrance and electronic effects of the bromine and hydroxyl groups.
-
Preventing Racemization: Under certain conditions, particularly those favoring an SN1 mechanism, the carbocation intermediate can be attacked from either face, leading to a loss of stereochemical information and the formation of a racemic mixture.[1]
-
Neighboring Group Participation: The bromine atom can act as an internal nucleophile, forming a cyclic bromonium ion intermediate. This can lead to retention of configuration at the reaction center, which may be unexpected if an SN2 inversion is anticipated.[2]
Q2: How can I achieve a specific stereoisomer of this compound?
A2: There are several strategies to obtain enantiomerically enriched or pure this compound:
-
Chiral Pool Synthesis: Start with a commercially available chiral precursor, such as an enantiomerically pure butanediol, and introduce the bromo and hydroxyl functionalities with stereochemical control.
-
Kinetic Resolution: This technique separates a racemic mixture of this compound by selectively reacting one enantiomer at a faster rate, leaving the other enantiomer unreacted. Lipase-catalyzed acylation is a common and effective method for this purpose.[3]
-
Asymmetric Synthesis: Synthesize the molecule from achiral starting materials using a chiral catalyst or reagent to favor the formation of one enantiomer. For example, the stereoselective reduction of 1-bromobutan-2-one using a chiral reducing agent.
Q3: What is "neighboring group participation" and how does it affect reactions of this compound's diastereomers?
A3: Neighboring group participation (NGP) is the intramolecular interaction of a functional group with a reaction center. In the case of 3-bromo-2-butanol (a close analog), the bromine atom can attack the adjacent carbon bearing the hydroxyl group (which is protonated and acts as a leaving group), forming a cyclic bromonium ion intermediate.[2] This intermediate is then opened by an external nucleophile. This two-step process, involving two SN2-like inversions, results in an overall retention of configuration. The stereochemical outcome of the reaction is therefore highly dependent on the starting diastereomer. For instance, the reaction of erythro-3-bromobutan-2-ol with HBr yields meso-2,3-dibromobutane, while the threo diastereomer gives the racemic d,l-product.[2]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Lipase-Catalyzed Kinetic Resolution
Problem: The enzymatic kinetic resolution of racemic this compound is yielding low enantiomeric excess for both the acylated product and the unreacted alcohol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Choice | Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). | Identify a lipase with higher enantioselectivity for this compound. |
| Incorrect Acyl Donor | Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride). | Find an acyl donor that enhances the rate difference between the two enantiomers. |
| Non-Ideal Solvent | Test a range of organic solvents (e.g., hexane, toluene, tetrahydrofuran). | The choice of solvent can significantly impact enzyme activity and selectivity. |
| Inappropriate Temperature | Optimize the reaction temperature. Generally, lower temperatures can increase enantioselectivity. | Improved ee, although the reaction rate may decrease. |
| Reaction Time Not Optimized | Monitor the reaction over time and stop it at approximately 50% conversion. | Maximum ee for both product and remaining starting material is typically achieved at 50% conversion. |
| Enzyme Inhibition | Ensure the enzyme is not being inhibited by byproducts or impurities. | Consistent reaction rate and improved ee. |
Issue 2: Poor Diastereoselectivity in Nucleophilic Substitution
Problem: Reaction of an enantiomerically pure this compound with a nucleophile results in a mixture of diastereomers with a low diastereomeric ratio (dr).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mixed SN1/SN2 Mechanism | Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) to favor the SN2 pathway. Increase the concentration of the nucleophile. | Increased proportion of the inversion product, leading to higher diastereoselectivity. |
| Steric Hindrance | If the nucleophile is bulky, it may not be able to approach from the sterically preferred direction. Consider using a less bulky nucleophile if possible. | Improved diastereoselectivity by favoring attack from one face. |
| Temperature Effects | Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states. | Enhanced diastereomeric ratio. |
| Chelation Control | For certain nucleophiles and substrates, a chelating metal (e.g., Mg2+, Zn2+) can lock the conformation of the substrate and direct the nucleophile to a specific face. | A significant increase in the formation of one diastereomer. |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Bromo-2-butanol
This protocol is adapted from methodologies for the resolution of similar halohydrins and provides a general procedure.
Objective: To separate a racemic mixture of this compound into its enantiomers via enzymatic acylation.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous hexane
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a solution of racemic this compound (1.0 eq) in anhydrous hexane, add immobilized lipase (e.g., 20-50 mg per mmol of substrate).
-
Add vinyl acetate (2.0-4.0 eq) to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme through a pad of Celite.
-
Wash the enzyme with fresh hexane.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1-bromo-2-butanol from the (R)-1-bromo-2-butyl acetate by column chromatography on silica gel.
Quantitative Data Example (for a similar secondary alcohol):
| Substrate | Enzyme | Acyl Donor | Time (h) | Conversion (%) | ee (alcohol) (%) | ee (ester) (%) |
| (R,S)-2-butanol | Novozym 435 | Vinyl acetate | 1.5 | ~50 | >90 | >90 |
Data adapted from a study on (R,S)-2-butanol, which demonstrates the feasibility of high enantioselectivity.[4]
Protocol 2: Stereoselective Reduction of 1-Bromobutan-2-one
Objective: To synthesize enantiomerically enriched this compound by the asymmetric reduction of the corresponding ketone.
Materials:
-
1-Bromobutan-2-one
-
Chiral reducing agent (e.g., (R)- or (S)-CBS catalyst, borane-dimethyl sulfide complex)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride
Procedure:
-
In an oven-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral catalyst (e.g., (S)-CBS reagent, 5-10 mol%) in anhydrous THF.
-
Cool the solution to the recommended temperature for the specific catalyst (e.g., 0 °C or -20 °C).
-
Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of 1-bromobutan-2-one in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Quantitative Data Example (for a similar ketone):
| Ketone | Catalyst (mol%) | Reductant | Temperature (°C) | Yield (%) | ee (%) |
| Acetophenone | (S)-CBS (10) | BH3·SMe2 | 25 | 97 | 96 |
This data for a model ketone illustrates the high enantioselectivity achievable with CBS reduction.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Troubleshooting logic for low enantiomeric excess in kinetic resolution.
Caption: Mechanism of neighboring group participation in the reaction of 3-bromo-2-butanol.
References
Technical Support Center: Managing the Stability and Storage of 1-Bromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for managing the stability and storage of 1-Bromo-2-butanol. It includes troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dark, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) is recommended.[1] Some suppliers may also suggest storage in a freezer.[2][3][4]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][5] Contact with these substances can lead to vigorous reactions and decomposition of the compound. Strong bases should also be avoided as they can promote elimination reactions.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are:
-
Elimination: In the presence of bases, this compound can undergo an E2 elimination reaction to form 1-butene-3-ol or other isomeric butenols.
-
Oxidation: As a secondary alcohol, this compound can be oxidized to a ketone, specifically 1-bromobutan-2-one, in the presence of oxidizing agents.[6][7][8][9]
Q4: What are the hazardous decomposition products of this compound?
A4: Upon decomposition, especially at high temperatures or in a fire, this compound can release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[2][5]
Q5: Is this compound sensitive to light?
A5: While not as extensively documented as its thermal and chemical stability, it is good practice to store this compound in a dark place or in an amber-colored container to minimize potential light-induced degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Purity Over Time | Improper Storage: Exposure to heat, light, or air. | 1. Verify that the compound is stored in a tightly sealed container in a cool, dark, and well-ventilated area, preferably refrigerated. 2. Use an inert gas like argon or nitrogen to blanket the compound before sealing the container, especially for long-term storage. |
| Contamination: Introduction of impurities during handling. | 1. Use clean, dry glassware and equipment when handling the compound. 2. Avoid introducing moisture into the storage container. | |
| Formation of a Second Peak in HPLC/GC Analysis | Degradation: The compound may be degrading into one of its primary degradation products. | 1. Analyze the sample using GC-MS to identify the mass of the impurity, which can help in its identification (e.g., 1-bromobutan-2-one or a butenol isomer). 2. Review the handling and reaction conditions to identify potential exposure to bases or oxidizing agents. |
| Discoloration of the Liquid (Yellowing) | Oxidation or Polymerization: Minor oxidation or the formation of polymeric byproducts can cause discoloration. | 1. While slight discoloration may not significantly impact all applications, it is an indicator of degradation. 2. Consider purifying the material by distillation if high purity is required. |
| Inconsistent Reaction Yields | Variable Purity of Starting Material: The purity of the this compound may have decreased. | 1. Re-analyze the purity of the starting material using a validated analytical method (see Experimental Protocols below) before use. 2. If the purity is low, consider purifying the compound or using a fresh batch. |
Data Presentation: Stability Assessment Parameters
Quantitative data from stability studies should be meticulously recorded. The following table outlines the key parameters to monitor over time.
| Parameter | Analytical Method | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | Clear, colorless to pale yellow liquid |
| Purity Assay | GC-FID or HPLC-UV | ≥ 98.0% |
| Individual Impurity | GC-FID or HPLC-UV | ≤ 0.5% |
| Total Impurities | GC-FID or HPLC-UV | ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
This method is suitable for determining the purity of this compound and identifying potential degradation products.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)
-
Column: A polar or mid-polar column, such as an Rtx-624 or similar, is recommended for good peak shape.[8]
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Split Ratio: 50:1
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 35-350 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Inject 1 µL of the solution into the GC-MS.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay
This method can be used to quantify this compound and separate it from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of this compound in the initial mobile phase composition (80:20 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Logical troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromohydrin synthesis by bromination or substitution [organic-chemistry.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
Technical Support Center: Reactions Involving 1-Bromo-2-butanol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in chemical reactions involving 1-Bromo-2-butanol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical steps in a work-up procedure for a reaction involving this compound?
A typical aqueous work-up involves quenching the reaction, followed by liquid-liquid extraction to separate the crude product from the reaction mixture.[1] The organic layer is then washed to remove residual reagents and byproducts, dried to remove water, and finally, the solvent is removed to yield the crude product, which may require further purification.[2]
Q2: How can I effectively quench a reaction involving this compound?
The quenching procedure depends on the reagents used. If strong, water-reactive reagents like organolithiums or metal hydrides were used, the reaction should be cooled to 0°C in an ice bath.[3][4] A less reactive quenching agent like isopropanol should be added slowly first, followed by a mixture of isopropanol/water, and finally water to manage the exothermic reaction safely.[3] For reactions involving elemental bromine, a quenching solution of sodium thiosulfate or sodium bisulfite is typically used to neutralize excess bromine, indicated by the disappearance of the reddish-brown color.[5][6]
Q3: Which organic solvents are suitable for extracting this compound and its derivatives?
Solvents like diethyl ether or ethyl acetate are commonly used for extracting compounds of similar polarity.[5] The choice of solvent depends on the overall polarity of the desired product and its solubility. It is crucial to select a solvent that is immiscible with the aqueous layer and has a favorable partition coefficient for the product.
Q4: My product, this compound, seems to be partially soluble in water. How can I minimize product loss during extraction?
This compound contains a hydroxyl group, which imparts some water solubility.[7] To minimize loss during extraction, you can:
-
Use multiple extractions with smaller volumes of the organic solvent.
-
Wash the combined organic layers with a saturated sodium chloride solution (brine).[8] Brine reduces the solubility of organic compounds in the aqueous layer, driving more of the product into the organic phase.[8]
Q5: What are the best methods for purifying the final product?
The most effective purification techniques for compounds like this compound and its isomers are fractional distillation and column chromatography.[9]
-
Fractional Distillation: This method is suitable if there is a significant difference in the boiling points of the product and impurities.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a silica gel column with a solvent system like hexane and ethyl acetate can provide good separation.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Extraction | - Vigorous shaking of the separatory funnel.- High concentration of salts or surfactants.- Presence of fine particulate matter. | - Gently swirl or rock the separatory funnel instead of vigorous shaking.[8]- Add a small amount of saturated sodium chloride (brine) to increase the ionic strength of the aqueous layer.[8]- Allow the mixture to stand for a longer period.- As a last resort, filter the entire mixture through a pad of Celite.[8] |
| Low Product Yield After Work-up | - Product is partially soluble in the aqueous wash solutions.- Product is volatile and was lost during solvent removal.- The reaction did not go to completion.- Product decomposition during work-up (e.g., due to strong acid/base). | - Check the aqueous layers for your product using TLC.[10]- Use brine washes to reduce aqueous solubility.[8]- Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Check the rotovap trap for any condensed product.[10]- Before work-up, confirm reaction completion with an appropriate analytical method (e.g., TLC, GC-MS).[4]- Use mild neutralizing agents like sodium bicarbonate instead of strong bases if the product is base-sensitive.[11] |
| Product is Contaminated with Starting Material | - Incomplete reaction.- Starting material and product have similar polarities, making separation difficult. | - Optimize reaction conditions (e.g., longer reaction time, higher temperature) to drive the reaction to completion.[11]- If separation by extraction is difficult, use column chromatography with a gradient elution to improve separation.[9] |
| Crude NMR Spectrum is Unclear or "Messy" | - Presence of residual solvents (e.g., DMF, DMSO).- Contamination with inorganic salts.- Presence of paramagnetic impurities. | - Wash the organic layer thoroughly with water (for DMF) or a combination of water and brine to remove highly polar solvents.[12]- Ensure the product is properly dried and filtered before concentrating.- Consider passing the crude product through a short plug of silica gel to remove baseline impurities.[12] |
| TLC Analysis Shows Product Degradation After Work-up | - The product is unstable to the acidic or basic conditions used during the washing steps. | - Test the stability of your product by taking a small sample of the reaction mixture before work-up and treating it with the planned acidic/basic wash solution.[10] If degradation is observed on TLC, use neutral washes (water, brine) instead.[10] |
Experimental Protocols
Protocol 1: General Extractive Work-up
This protocol outlines a general procedure for the work-up of a reaction mixture where an organic solvent has been used.
-
Quenching: Cool the reaction flask in an ice-water bath (0-5 °C).[5] Slowly add the appropriate quenching agent (e.g., water, saturated NH₄Cl, or 10% sodium thiosulfate for bromination reactions) with vigorous stirring until the reaction is neutralized.[3][5]
-
Dilution & Transfer: Dilute the quenched reaction mixture with a suitable extraction solvent (e.g., ethyl acetate). Transfer the entire mixture to a separatory funnel.
-
Extraction: Allow the layers to separate. Drain the aqueous layer.
-
Washing:
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).[2]
-
A neutralizing wash if necessary (e.g., saturated sodium bicarbonate to remove excess acid, or dilute HCl to remove basic impurities like amines).[8] Check the pH of the aqueous layer after washing to ensure neutralization is complete.[2]
-
Saturated sodium chloride (brine) to remove residual water and reduce the solubility of the organic product in the aqueous phase.[8]
-
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl.[2] The solution is dry when the drying agent no longer clumps together.[2]
-
Filtration & Concentration: Filter or decant the solution to remove the drying agent.[1] Remove the solvent using a rotary evaporator to obtain the crude product.[1]
Protocol 2: Purification by Column Chromatography
This protocol is a starting point for purifying this compound or related compounds.
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point.[9] The product, being an alcohol, is expected to be more polar than non-polar impurities.[9]
-
Column Packing:
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the eluent) can be used if separation is difficult.[9]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[9]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[9]
Visual Workflows
Caption: Workflow for a typical work-up and purification process.
Caption: Decision tree for resolving emulsions during extraction.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS 2482-57-7: this compound | CymitQuimica [cymitquimica.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Asymmetric Synthesis of 1-Bromo-2-butanol
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the catalyst selection and application for the asymmetric synthesis of 1-Bromo-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the asymmetric synthesis of enantiomerically enriched this compound?
A1: There are two main catalytic strategies to synthesize enantiopure this compound:
-
Asymmetric Reduction of a Prochiral Ketone: This involves the stereoselective reduction of 1-bromo-2-butanone to the desired chiral alcohol. This is a highly efficient method that can theoretically achieve up to 100% yield of a single enantiomer. Key catalyst types include biocatalysts (e.g., alcohol dehydrogenases) and chemocatalysts (e.g., oxazaborolidines for CBS reduction).[1][2]
-
Kinetic Resolution of a Racemic Mixture: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound, allowing the other, unreacted enantiomer to be isolated in high enantiomeric purity.[3] The maximum theoretical yield for the unreacted enantiomer is 50%. Common approaches include enzymatic acylations or hydrolytic kinetic resolution (HKR).[4][5]
Q2: How do I choose between asymmetric reduction and kinetic resolution?
A2: The choice depends on your specific goals, including desired yield, enantiomeric excess (ee%), and available starting materials.
-
Choose asymmetric reduction if you are starting with the prochiral ketone (1-bromo-2-butanone) and require the highest possible theoretical yield of a specific enantiomer.[1]
-
Choose kinetic resolution if you are starting with racemic this compound. This method is ideal when you need access to one enantiomer in very high ee%, and a 50% maximum yield is acceptable.[3][4]
Q3: Which enantiomer ((R) or (S)) of this compound will be produced by a given catalyst?
A3: The stereochemical outcome is determined by the catalyst's chirality.
-
Biocatalysts (ADHs): Alcohol dehydrogenases often follow Prelog's rule, where the hydride is delivered to the Re face of the carbonyl, typically producing the (S)-alcohol. However, "anti-Prelog" enzymes, such as ADH from Lactobacillus brevis (LbADH), deliver the hydride to the Si face to produce the (R)-alcohol.[2]
-
CBS Catalysts: The enantiomer produced depends on the chirality of the amino alcohol used to prepare the oxazaborolidine catalyst. Using an (S)-proline-derived catalyst typically yields the (R)-alcohol, while an (R)-proline-derived catalyst gives the (S)-alcohol.[6]
-
Kinetic Resolution Catalysts: In kinetic resolution, you isolate the less reactive enantiomer. Therefore, a catalyst that selectively acylates the (R)-enantiomer will allow you to recover the (S)-enantiomer in high ee%.[4]
Catalyst Selection and Performance Data
The selection of a catalyst is critical for achieving high yield and enantioselectivity. The tables below summarize the performance of common catalysts applicable to the synthesis of chiral 2-alcohols.
Table 1: Asymmetric Reduction of 1-Bromo-2-butanone
| Catalyst Type | Specific Catalyst / Enzyme | Reductant | Typical Yield (%) | Typical ee% | Target Enantiomer | Reference |
| Biocatalyst | Alcohol Dehydrogenase (ADH) from Lactobacillus brevis (LbADH) | 2-Propanol | Moderate (up to 46%) | >98% | (R) | [2] |
| Biocatalyst | Alcohol Dehydrogenase (ADH) from Pichia jadinii | Glucose | High (85.1%) | 100% | (R) | [7] |
| Chemocatalyst | (S)-CBS Oxazaborolidine | Borane (BH₃) | Good to Excellent | >95% | (R) | [1][6] |
| Chemocatalyst | [{RuCl₂(p-cymene)}₂] with pseudo-dipeptide ligand | 2-Propanol | Excellent | >95% | (S) or (R) |
Note: Data for Pichia jadinii is for the reduction of 4-hydroxy-2-butanone, a structurally similar substrate.
Table 2: Kinetic Resolution of Racemic this compound
| Catalyst Type | Specific Catalyst | Acylating Agent / Nucleophile | Typical Yield (%) | Typical ee% (recovered alcohol) | Recovered Enantiomer | Reference |
| Enzymatic | Lipase (e.g., Novozym 435) | Acetic Anhydride | ~45% | >99% | (R) or (S) | [4] |
| Organocatalyst | Amidine-Based Catalyst (ABC) | Propionic Anhydride | ~43% | >98% | (R) or (S) | [4] |
| Metal Complex | Chiral (salen)Co(III) Complex | Water (Hydrolysis) | 44-48% | >99% | (R) or (S) | [3][5] |
Note: Data for (salen)Co(III) is for the hydrolytic kinetic resolution of terminal epoxides, a mechanistically related transformation.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for catalyst selection and a general experimental workflow.
Caption: Catalyst selection workflow for asymmetric synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q: My enantiomeric excess (ee%) is lower than expected. What are the potential causes?
A: Low ee% can result from several factors depending on the catalytic system:
-
For All Systems:
-
Cause: Incorrect determination of ee%.
-
Solution: Verify your chiral HPLC or GC method. Ensure baseline separation of enantiomers and check the calibration of your instrument.
-
Cause: Racemization of the product or starting material.
-
Solution: Check the stability of your product under the reaction and workup conditions. Lowering the reaction temperature or reducing the reaction time may help. For some ADH-catalyzed reductions, product racemization can occur over time.[2]
-
-
For Asymmetric Reduction (CBS, ADH):
-
Cause: Impure starting material (1-bromo-2-butanone).
-
Solution: Purify the starting ketone before the reaction. Impurities can inhibit or poison the catalyst.
-
Cause: Catalyst degradation or deactivation.
-
Solution: CBS reagents are moisture-sensitive; ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[6] For biocatalysts, ensure the pH and temperature are within the optimal range for enzyme activity.
-
Cause: Incorrect stoichiometry of the reducing agent.
-
Solution: Use the correct amount of borane for CBS reductions or co-substrate (e.g., 2-propanol) for ADH-catalyzed reactions.
-
-
For Kinetic Resolution:
-
Cause: The reaction was allowed to proceed too far (beyond 50% conversion).
-
Solution: Monitor the reaction progress carefully (e.g., by GC or TLC) and stop it at or near 50% conversion. The ee% of the recovered starting material decreases significantly at higher conversions.
-
Cause: Low catalyst selectivity (low s-factor).
-
Solution: The chosen catalyst may not be optimal for this substrate. Screen other catalysts (e.g., different lipases or a different class of chemical catalyst). Temperature can also significantly affect selectivity; try running the reaction at a lower temperature.[4]
-
Caption: Troubleshooting flowchart for low enantioselectivity.
Q: My reaction is slow or does not go to completion. What should I do?
A:
-
Cause: Catalyst inhibition or deactivation.
-
Solution: Ensure starting materials and solvents are pure. For metal-based catalysts, some functional groups can act as poisons. For enzymes, incorrect pH, temperature, or the presence of organic solvents can cause denaturation.
-
Cause: Insufficient mixing.
-
Solution: Particularly in biphasic systems (common in biocatalysis), ensure vigorous stirring to overcome mass transfer limitations.
-
Cause: Low catalyst loading.
-
Solution: While catalytic amounts are required, too low a loading can lead to very slow reaction rates. Try increasing the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).[5]
Detailed Experimental Protocols
Protocol 1: Asymmetric Reduction using a CBS Catalyst
This protocol is a representative procedure for the enantioselective reduction of 1-bromo-2-butanone to (R)-1-bromo-2-butanol.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
1-Bromo-2-butanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the (S)-CBS precursor (0.1 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and an addition funnel.
-
Cool the solution to 0°C. Add BH₃·SMe₂ (0.1 eq) dropwise to form the oxazaborolidine catalyst in situ. Stir for 15 minutes.[6]
-
Cool the reaction mixture to the desired temperature (typically -20°C to -40°C for high selectivity).
-
In a separate flask, dissolve 1-bromo-2-butanone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution over 30 minutes, maintaining the internal temperature.
-
Simultaneously, add the stoichiometric reducing agent, BH₃·SMe₂ (0.6 eq), dropwise via the addition funnel, ensuring the temperature does not rise.
-
After the addition is complete, stir the reaction mixture for several hours, monitoring progress by TLC or GC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.
-
Add diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield (R)-1-bromo-2-butanol.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes a typical procedure for the lipase-catalyzed acylation of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Acylating agent (e.g., vinyl acetate or acetic anhydride)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a flask, add racemic this compound (1.0 eq), anhydrous toluene, and the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Add the acylating agent, vinyl acetate (0.5-0.6 eq). Using a slight excess of the alcohol ensures the reaction stops near 50% conversion.
-
Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC to determine the conversion percentage.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted alcohol (e.g., (S)-1-bromo-2-butanol) and the acylated product (e.g., (R)-1-bromo-2-butyl acetate).
-
Separate the alcohol from the ester by flash column chromatography.
-
Determine the enantiomeric excess of the recovered alcohol by chiral GC or HPLC.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-2-butanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-bromo-2-butanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the halohydrin formation reaction, starting from 1-butene. This process involves the reaction of 1-butene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of water.[1][2][3] Water acts as the nucleophile, attacking the intermediate bromonium ion to form the desired this compound.[4][5][6]
Q2: What are the main competing reactions and byproducts I should be aware of during the synthesis of this compound from 1-butene and NBS?
A2: The primary competing reaction is allylic bromination, which leads to the formation of 3-bromo-1-butene.[1] This occurs because NBS can also act as a radical initiator.[1] Another potential byproduct is the constitutional isomer, 2-bromo-1-butanol, arising from the alternative regiochemistry of the water molecule's attack on the bromonium ion intermediate. Additionally, dibrominated byproducts can form if the concentration of bromide ions is not carefully controlled.[1]
Q3: How critical is temperature control during the scale-up of this reaction?
A3: Temperature control is crucial for both yield and selectivity. Higher temperatures can favor the competing allylic bromination reaction and may also lead to the decomposition of the desired product or reagents.[7] It is generally recommended to carry out the reaction at reduced temperatures, typically around 0°C, to maximize the yield of the desired bromohydrin.[8]
Q4: What solvents are recommended for the scale-up synthesis?
A4: The reaction is typically performed in a mixture of water and an organic co-solvent to ensure the miscibility of the reactants. Common choices for the organic co-solvent include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and tert-butanol.[3][8] The selection of the solvent system can significantly impact the reaction rate and product purity.[9] For instance, THF has been shown to be an effective solvent in similar large-scale bromination reactions.[7]
Q5: What are the recommended purification methods for this compound at a larger scale?
A5: On a larger scale, vacuum distillation is a common and effective method for purifying this compound. It is also possible to use column chromatography, though this may be less practical for very large quantities. An aqueous workup is necessary before distillation to remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer with water, a solution of sodium bicarbonate to neutralize any acid, and brine to aid in phase separation.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Reaction temperature is too high, favoring allylic bromination.- Insufficient reaction time.- Poor quality or decomposed NBS. | - Maintain the reaction temperature at or below 0°C.- Monitor the reaction progress by TLC or GC to ensure completion.- Use fresh, high-purity NBS. |
| High Percentage of 3-Bromo-1-butene Byproduct | - Reaction conditions are promoting a radical pathway. | - Ensure the reaction is performed in the dark to minimize light-induced radical formation.- Maintain a low reaction temperature. |
| Formation of Dibrominated Byproducts | - High concentration of bromide ions. | - Use NBS as the bromine source, as it generates a low concentration of bromine in situ.[1]- Ensure water is present in sufficient excess to outcompete the bromide ion as the nucleophile.[4] |
| Difficult Phase Separation During Workup | - Formation of an emulsion. | - Add a saturated brine solution to help break the emulsion.- Allow the mixture to stand for a longer period.- In some cases, filtration through a pad of celite may be effective. |
| Product Decomposition During Distillation | - Distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure all acidic residues are removed during the workup, as they can catalyze decomposition. |
Experimental Protocols
Illustrative Kilogram-Scale Synthesis of this compound
Disclaimer: This is an illustrative protocol and should be optimized and validated for specific laboratory and plant conditions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-Butene (gas)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Large, jacketed glass reactor with overhead stirring, gas inlet, temperature probe, and addition funnel.
-
Cooling system for the reactor jacket.
-
Large separatory funnel.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup:
-
Charge the jacketed reactor with a solution of N-bromosuccinimide in a 1:1 mixture of THF and water.
-
Cool the reactor contents to 0°C with constant stirring.
-
-
Addition of 1-Butene:
-
Slowly bubble 1-butene gas through the cooled, stirred reaction mixture.
-
Monitor the reaction progress by TLC or GC analysis of aliquots. The disappearance of the starting materials will indicate the reaction is complete.
-
-
Workup:
-
Once the reaction is complete, transfer the mixture to a large separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Purify the crude this compound by vacuum distillation. Collect the fraction corresponding to the boiling point of the product.
-
Visualizations
Caption: Troubleshooting workflow for the scale-up synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Resolution Techniques for Racemic 1-Bromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Racemic 1-bromo-2-butanol is a versatile chiral building block, and the ability to isolate its individual enantiomers is of significant interest. This guide provides an objective comparison of three primary chiral resolution techniques applicable to racemic this compound: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. The performance of these methods is compared, and detailed experimental protocols, based on established methodologies for similar compounds, are provided to support practical application.
Comparison of Chiral Resolution Techniques
The selection of an appropriate chiral resolution technique depends on various factors, including the desired scale of separation, required enantiomeric purity, cost, and available resources. The following table summarizes the key performance indicators for the discussed methods as they would be applied to the resolution of racemic this compound.
| Technique | Principle | Typical Reagents/Materials | Expected Enantiomeric Excess (e.e.) | Expected Yield (per enantiomer) | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Enantioselective acylation of one enantiomer by a lipase, allowing for separation of the acylated and unreacted enantiomers. | Lipase (e.g., from Pseudomonas fluorescens or Candida antarctica), Acyl donor (e.g., vinyl acetate), Organic solvent (e.g., toluene). | >95% | <50% (for each enantiomer without racemization and recycling of the unwanted enantiomer) | High enantioselectivity, mild reaction conditions, environmentally benign. | Theoretical maximum yield of 50% for each enantiomer, potential for enzyme inhibition, requires optimization of enzyme and reaction conditions. |
| Diastereomeric Salt Formation | Reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric derivatives, which are then separated by fractional crystallization due to differences in solubility. | Chiral acid (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid), Solvent for crystallization (e.g., ethanol, isopropanol). | >98% (after recrystallization) | Variable, typically 20-40% per enantiomer after multiple steps. | Can be scaled up, well-established technique, can achieve high enantiomeric purity. | Requires a suitable resolving agent, often involves trial-and-error to find optimal crystallization conditions, can be labor-intensive. |
| Chiral Chromatography (GC/HPLC) | Differential interaction of the enantiomers with a chiral stationary phase, leading to their separation. | Chiral column (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC), Mobile phase (e.g., helium for GC, hexane/isopropanol for HPLC). | >99% | High recovery, but typically for analytical to semi-preparative scale. | High resolution and purity, applicable to a wide range of compounds, can be used for both analysis and purification. | High cost of chiral stationary phases, limited loading capacity for preparative scale, requires method development. |
Experimental Protocols
The following are detailed experimental protocols for the chiral resolution of racemic this compound using the three discussed techniques. These protocols are based on established procedures for analogous compounds and serve as a starting point for optimization.
Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
This protocol describes the kinetic resolution of racemic this compound using a lipase to selectively acylate one enantiomer.
Materials:
-
Racemic this compound
-
Lipase from Pseudomonas fluorescens (PFL) or Candida antarctica lipase B (CALB)
-
Vinyl acetate
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of racemic this compound (1.0 g, 6.5 mmol) in anhydrous toluene (20 mL), add vinyl acetate (1.12 g, 13.0 mmol, 2.0 equiv).
-
Add the lipase (200 mg) to the mixture and stir at room temperature (25°C).
-
Monitor the reaction progress by chiral GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.
-
Once the desired conversion is reached, filter off the enzyme and wash it with toluene.
-
Wash the combined filtrate with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Separate the unreacted this compound enantiomer from the acetylated enantiomer by silica gel column chromatography using a hexane/ethyl acetate gradient.
Expected Outcome:
This process is expected to yield one enantiomer of this compound and the acetate of the other enantiomer, both with high enantiomeric excess. The absolute configuration of the faster-reacting enantiomer depends on the specific lipase used.
Diastereomeric Salt Formation and Fractional Crystallization
This protocol outlines the resolution of racemic this compound by forming a diastereomeric ester with a chiral acid, followed by separation via crystallization.
Materials:
-
Racemic this compound
-
Phthalic anhydride
-
Pyridine (anhydrous)
-
(R)-(-)-1-Phenylethylamine (as a resolving agent)
-
Ethanol (or other suitable solvent for crystallization)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Diethyl ether
Procedure:
-
Formation of the Phthalate Half-Ester: React racemic this compound (1.0 g, 6.5 mmol) with phthalic anhydride (0.96 g, 6.5 mmol) in anhydrous pyridine (5 mL) at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold 1 M HCl (20 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the racemic 1-bromo-2-butyl hydrogen phthalate.
-
Diastereomeric Salt Formation: Dissolve the racemic phthalate half-ester in a minimal amount of hot ethanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-1-phenylethylamine in hot ethanol.
-
Mix the two solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Fractional Crystallization: Collect the crystals by filtration and wash with a small amount of cold ethanol. The diastereomeric purity can be improved by recrystallization from fresh hot ethanol.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with 1 M NaOH to regenerate the chiral amine (which can be recovered) and the sodium salt of the phthalate half-ester.
-
Acidify the aqueous solution with 1 M HCl and extract the enantiomerically enriched 1-bromo-2-butyl hydrogen phthalate with diethyl ether.
-
Hydrolyze the phthalate ester with aqueous NaOH to liberate the enantiomerically pure this compound, which can be isolated by extraction.
Chiral Chromatography (GC and HPLC)
Chiral chromatography is a powerful tool for both the analysis of enantiomeric purity and the preparative separation of enantiomers.
a) Chiral Gas Chromatography (GC) Method (Analytical Scale):
This method is suitable for determining the enantiomeric excess of this compound samples. Derivatization to the acetate is often recommended to improve peak shape and resolution.
-
Column: Astec CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm) or similar cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow or pressure.
-
Injector Temperature: 250°C.
-
Detector: FID at 250°C.
-
Oven Program: 60°C hold for 2 min, then ramp to 150°C at 5°C/min.
-
Sample Preparation: Acetylate the this compound sample with acetic anhydride and pyridine. Dissolve the resulting acetate in a suitable solvent (e.g., dichloromethane).
b) Chiral High-Performance Liquid Chromatography (HPLC) Method (Analytical to Semi-Preparative Scale):
-
Column: A polysaccharide-based chiral stationary phase such as Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Refractive Index (RI) detector.
-
Temperature: 25°C.
Visualization of Workflows
The following diagrams illustrate the logical workflows for each of the described chiral resolution techniques.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Diastereomeric Salt Formation.
Caption: Workflow for Chiral Chromatography.
Reactivity Face-Off: 1-Bromo-2-butanol vs. 2-Bromo-1-butanol - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Properties
A foundational understanding of the structural and electronic differences between 1-Bromo-2-butanol and 2-Bromo-1-butanol is paramount to predicting their reactivity. Both are constitutional isomers with the chemical formula C₄H₉BrO.
| Property | This compound | 2-Bromo-1-butanol |
| Structure | Br-CH₂-CH(OH)-CH₂-CH₃ | CH₃-CH₂-CH(Br)-CH₂-OH |
| Classification of Alkyl Halide | Primary (1°) | Secondary (2°) |
| Classification of Alcohol | Secondary (2°) | Primary (1°) |
| Molecular Weight | 153.02 g/mol | 153.02 g/mol |
| CAS Number | 2482-57-7 | 24068-63-1 |
The key distinction lies in the position of the bromine atom and the hydroxyl group. In this compound, the bromine is attached to a primary carbon, while in 2-Bromo-1-butanol, it is on a secondary carbon. This seemingly subtle difference has significant implications for the steric environment around the carbon-bromine bond and the stability of potential carbocation intermediates, thereby dictating the preferred reaction pathways.
Predicted Reactivity Comparison
The reactivity of these isomers is primarily governed by their propensity to undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The following sections provide a theoretical comparison of their expected reactivity in these pathways.
Nucleophilic Substitution Reactions
Sₙ2 Reactivity:
The Sₙ2 (bimolecular nucleophilic substitution) mechanism is favored for primary alkyl halides due to lower steric hindrance, allowing for backside attack by a nucleophile. Conversely, secondary alkyl halides exhibit slower Sₙ2 reaction rates due to increased steric crowding.
-
Prediction: This compound is predicted to be more reactive towards Sₙ2 reactions than 2-Bromo-1-butanol. The primary carbon bearing the bromine in this compound is significantly more accessible to an incoming nucleophile compared to the secondary carbon in its isomer.
Sₙ1 Reactivity:
The Sₙ1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. The rate of an Sₙ1 reaction is primarily determined by the stability of this intermediate. Secondary carbocations are more stable than primary carbocations due to hyperconjugation.
-
Prediction: 2-Bromo-1-butanol is predicted to be more reactive towards Sₙ1 reactions. The departure of the bromide ion from 2-Bromo-1-butanol would lead to the formation of a more stable secondary carbocation, whereas this compound would form a less stable primary carbocation.
Elimination Reactions
E2 Reactivity:
The E2 (bimolecular elimination) reaction is a concerted process that is also sensitive to steric hindrance. For the base to abstract a proton from the β-carbon, it needs to approach the molecule.
-
Prediction: The relative rates of E2 reactions are more complex to predict without specific base and solvent information. However, given that 2-Bromo-1-butanol is a secondary halide, it may undergo E2 reactions more readily than Sₙ2, especially with a strong, sterically hindered base. For this compound, Sₙ2 is generally the dominant pathway unless a very bulky base is used.
E1 Reactivity:
Similar to the Sₙ1 mechanism, the E1 (unimolecular elimination) reaction proceeds through a carbocation intermediate. Therefore, the same logic regarding carbocation stability applies.
-
Prediction: 2-Bromo-1-butanol is predicted to be more reactive in E1 reactions due to the formation of a more stable secondary carbocation intermediate.
Proposed Experimental Protocols
To empirically validate these theoretical predictions, the following experimental protocols are proposed.
Experiment 1: Comparative Kinetics of Sₙ2 Reaction
Objective: To compare the rates of Sₙ2 reaction of this compound and 2-Bromo-1-butanol with a common nucleophile.
Materials:
-
This compound
-
2-Bromo-1-butanol
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare equimolar solutions of this compound, 2-Bromo-1-butanol, and sodium iodide in anhydrous acetone.
-
Initiate the reactions by mixing the alkyl halide and sodium iodide solutions in separate flasks at a constant temperature (e.g., 25°C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of cold water.
-
Titrate the liberated iodine (formed from the unreacted iodide) with a standardized solution of sodium thiosulfate using a starch indicator.
-
The rate of the reaction can be determined by monitoring the disappearance of the iodide ion over time.
-
Plot the appropriate concentration versus time data to determine the rate constants for both isomers and compare their values.
Experiment 2: Comparative Solvolysis (Sₙ1/E1) Rates
Objective: To compare the rates of solvolysis of this compound and 2-Bromo-1-butanol in a polar protic solvent.
Materials:
-
This compound
-
2-Bromo-1-butanol
-
Aqueous ethanol (e.g., 80% ethanol)
-
Phenolphthalein indicator
-
Standardized sodium hydroxide (NaOH) solution
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare dilute solutions of this compound and 2-Bromo-1-butanol in aqueous ethanol.
-
Place the reaction flasks in a constant temperature bath (e.g., 50°C).
-
The solvolysis reaction will produce hydrobromic acid (HBr). At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Titrate the produced HBr with a standardized NaOH solution using phenolphthalein as an indicator.
-
The rate of the reaction is proportional to the rate of HBr production.
-
Plot the amount of HBr produced versus time to determine the initial reaction rates and compare the rate constants for both isomers.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of comparing the reactivities and a representative Sₙ2 reaction mechanism for both isomers.
Caption: Flowchart illustrating the predicted reactivity based on structural factors.
Caption: Comparison of the Sₙ2 transition states for the two isomers.
Conclusion
Based on established principles of organic reaction mechanisms, This compound is predicted to be more reactive in Sₙ2 reactions due to its primary alkyl halide nature and lower steric hindrance. Conversely, 2-Bromo-1-butanol is expected to be more reactive in Sₙ1 and E1 reactions owing to its ability to form a more stable secondary carbocation intermediate. The relative reactivity in E2 reactions is more nuanced and would depend on the specific reaction conditions. The proposed experimental protocols provide a framework for the empirical validation of these theoretical predictions, which is essential for making informed decisions in synthetic route design and drug development.
Comparative study of different synthetic routes to 1-Bromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes to 1-Bromo-2-butanol, a valuable chemical intermediate. The analysis focuses on reaction mechanisms, detailed experimental protocols, and key performance indicators to assist researchers in selecting the most suitable method for their specific applications.
Executive Summary
Three principal synthetic strategies for the preparation of this compound have been evaluated:
-
Route 1: Regioselective Halohydrin Formation from 1-Butene. This single-step approach involves the reaction of 1-butene with a bromine source in an aqueous environment.
-
Route 2: Epoxidation of 1-Butene followed by Acid-Catalyzed Ring-Opening. A two-step sequence where 1-butene is first converted to 1,2-epoxybutane, which is subsequently opened by hydrobromic acid.
-
Route 3: Selective Monobromination of 1,2-Butanediol. This route involves the selective replacement of one hydroxyl group in 1,2-butanediol with a bromine atom.
The following sections provide a detailed analysis of each route, including reaction mechanisms, experimental procedures, and a comparative summary of their respective advantages and disadvantages.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of each synthetic route. Please note that where exact experimental data for this specific substrate is not available in the literature, typical values for analogous reactions are provided as an estimate.
| Parameter | Route 1: Halohydrin Formation | Route 2: Epoxidation & Ring-Opening | Route 3: Selective Monobromination |
| Starting Material | 1-Butene | 1-Butene | 1,2-Butanediol |
| Key Reagents | N-Bromosuccinimide (NBS), Water, DMSO | 1. m-Chloroperoxybenzoic acid (m-CPBA) 2. Hydrobromic acid (HBr) | Phosphorus tribromide (PBr₃) or HBr |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield (%) | 75-90 (estimated for analogous reactions)[1] | 70-85 (overall, estimated for analogous reactions)[1] | Moderate to Good (yields can vary based on selectivity) |
| Reaction Time (h) | 2-4[1] | 8-12 (overall)[1] | Variable, typically a few hours |
| Key Advantages | Single step, good regioselectivity.[2] | High overall yield, well-established reactions.[2] | Utilizes a readily available diol starting material. |
| Key Disadvantages | Handling of NBS. | Two-step process, m-CPBA can be thermally sensitive.[2] | Potential for di-substituted byproducts, requires careful control of stoichiometry. |
Reaction Pathways and Logic
The choice of a synthetic route is governed by a variety of factors including the availability of starting materials, desired yield and purity, and the scalability of the process. The following diagram illustrates the logical relationship between the different synthetic approaches.
Experimental Protocols
Route 1: Regioselective Halohydrin Formation from 1-Butene
This method relies on the electrophilic addition of bromine to the alkene in the presence of water, which acts as a nucleophile.[2] The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon and the bromine atom to the less substituted carbon, yielding this compound.[2] N-Bromosuccinimide (NBS) is a commonly used and safer source of electrophilic bromine compared to elemental bromine.[2]
Experimental Workflow:
Procedure:
-
Dissolve 1-butene (1.0 equiv.) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water.
-
To the stirred solution, add N-bromosuccinimide (NBS) (1.1 equiv.) in portions at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Route 2: Epoxidation of 1-Butene and Ring-Opening
This two-step synthesis first involves the epoxidation of 1-butene to form 1,2-epoxybutane, which is then subjected to ring-opening with hydrobromic acid. The nucleophilic attack of the bromide ion occurs preferentially at the less sterically hindered carbon atom of the protonated epoxide, resulting in the formation of this compound.[3]
Experimental Workflow:
References
A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-2-butanol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of process-related impurities is critical for ensuring the safety and efficacy of pharmaceutical products. 1-Bromo-2-butanol, a potential genotoxic impurity (PGI), requires highly sensitive and validated analytical methods for its control at trace levels. This guide provides a comparative analysis of two common chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of this compound, complete with hypothetical yet representative experimental data and detailed methodologies.
Comparison of Analytical Methods
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity.[1]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] |
| Typical Analyte | Volatile and thermally stable compounds.[2] | Non-volatile, less volatile, or thermally labile compounds. |
| Potential for On-Column Degradation | Higher, due to elevated temperatures in the injector and column.[1] | Lower, as analysis is typically performed at or near ambient temperature.[1] |
| Sensitivity | Generally high, especially with sensitive detectors like FID for hydrocarbons or ECD for halogenated compounds. | Varies with the chromophore of the analyte and the detector used (e.g., UV, MS). |
| Resolution | Excellent separation efficiency with high-resolution capillary columns.[1] | Excellent resolving power, particularly with modern sub-2 µm particle columns.[1] |
| Speed | Fast analysis times are achievable.[1] | Analysis times can be longer but are optimizable.[1] |
Data Presentation: Method Validation Summary
The following tables summarize the hypothetical validation parameters for the quantification of this compound using GC with Flame Ionization Detection (GC-FID) and HPLC with UV detection (HPLC-UV). These parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Table 1: GC-FID Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Reportable |
| Linearity (Correlation Coefficient, r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80.0% - 120.0% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | 1.8% | ≤ 5.0% |
| - Intermediate Precision (n=6) | 2.5% | ≤ 10.0% |
| Specificity | No interference from blank and placebo | No co-eluting peaks at the retention time of this compound |
Table 2: HPLC-UV Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Limit of Detection (LOD) | 0.10 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.30 µg/mL | Reportable |
| Linearity (Correlation Coefficient, r²) | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 100.8% | 80.0% - 120.0% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | 2.2% | ≤ 5.0% |
| - Intermediate Precision (n=6) | 2.8% | ≤ 10.0% |
| Specificity | No interference from blank and placebo | No co-eluting peaks at the retention time of this compound |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV methods are provided below.
Gas Chromatography (GC-FID) Method
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min.[5]
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Diluent: Dichloromethane.
Sample Preparation:
-
Accurately weigh and dissolve the sample in dichloromethane to obtain a final concentration of approximately 1 mg/mL.
-
For the quantification of this compound as an impurity, a higher sample concentration may be required to achieve the necessary sensitivity.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to achieve a concentration where this compound is within the linear range of the method.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: General workflow for analytical method validation.
References
A Comparative Guide to Confirming the Absolute Configuration of 1-Bromo-2-butanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry and a critical aspect of pharmaceutical development and chemical research. For a molecule such as 1-bromo-2-butanol, which possesses a single stereocenter, the determination of whether it is the (R) or (S) enantiomer is paramount for understanding its biological activity and ensuring the stereochemical purity of a final product.
This guide provides an objective comparison of key experimental techniques used to elucidate the absolute configuration of chiral secondary alcohols like this compound. We will delve into the principles, experimental protocols, and data interpretation for Optical Rotation, Mosher's Ester Analysis (a nuclear magnetic resonance technique), and Chiral High-Performance Liquid Chromatography (HPLC). Due to the limited availability of published experimental data specifically for the enantiomers of this compound, we will use representative data for a closely related secondary alcohol, 2-butanol, to illustrate the data analysis process.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative data from each technique for a hypothetical analysis of the enantiomers of this compound, using 2-butanol as a stand-in for specific values.
| Technique | Parameter Measured | (R)-Enantiomer (Representative) | (S)-Enantiomer (Representative) | Key for Configuration Assignment |
| Optical Rotation | Specific Rotation [α] | Negative (e.g., -13.52° for (R)-2-butanol)[1] | Positive (e.g., +13.52° for (S)-2-butanol)[1] | The sign of rotation is compared to literature values for known enantiomers.[1] |
| Mosher's Ester Analysis (¹H NMR) | Chemical Shift Difference (Δδ) of Protons Adjacent to the Stereocenter | N/A | N/A | The sign of Δδ (δS - δR) for protons on either side of the stereocenter follows a predictable pattern based on the Mosher's method mnemonic. |
| Chiral HPLC | Retention Time (t R) | t R1 | t R2 | The elution order depends on the specific chiral stationary phase and mobile phase used. Comparison with a known standard confirms the identity of each peak. |
Experimental Protocols
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[1] The direction and magnitude of this rotation are characteristic of a specific enantiomer.[1]
Methodology:
-
Sample Preparation: A solution of the purified enantiomer of this compound is prepared at a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).
-
Measurement: The solution is placed in a polarimeter cell of a known path length (l, in dm).
-
Data Acquisition: The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)
The calculated specific rotation is then compared to literature values. Enantiomers will have specific rotations of equal magnitude but opposite signs.[1]
Mosher's Ester Analysis
Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols.[2][3] It involves the formation of diastereomeric esters with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA moiety causes distinct shifts in the ¹H NMR signals of protons near the stereocenter, allowing for the assignment of the absolute configuration.[2][3]
Methodology:
-
Esterification: The enantiomerically enriched this compound is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base like pyridine or DMAP, to form the corresponding (S)- and (R)-MTPA esters.
-
Purification: The resulting diastereomeric esters are purified, usually by column chromatography.
-
NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired for both diastereomeric esters.
-
Data Analysis: The chemical shifts (δ) of protons on both sides of the original carbinol carbon are assigned for both the (R)- and (S)-MTPA esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent positive or negative sign for Δδ on one side of the molecule and the opposite sign on the other side reveals the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a chromatographic technique used to separate enantiomers.[4][5] This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Methodology:
-
Column and Mobile Phase Selection: An appropriate chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD) and mobile phase (e.g., a mixture of hexane and isopropanol) are chosen.[6] The selection is often based on literature precedents for similar compounds or through screening of different column/solvent combinations.[6]
-
Sample Injection: A solution of the racemic or enantiomerically enriched this compound is injected into the HPLC system.
-
Elution and Detection: The enantiomers are separated as they pass through the chiral column and are detected as they elute, typically by a UV detector.
-
Configuration Assignment: The absolute configuration of the eluting peaks is determined by comparing their retention times to that of a known, pure enantiomer of this compound.
Mandatory Visualizations
Caption: Workflow for determining the absolute configuration of this compound.
Caption: Interrelation of analytical techniques for absolute configuration confirmation.
References
- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 2. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Kinetic Showdown: 1-Bromo-2-butanol's Reactivity in the Spotlight
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, understanding the kinetic profile of a molecule is paramount to predicting its behavior and optimizing reaction conditions. This guide provides a comparative analysis of the kinetic studies of reactions involving 1-bromo-2-butanol, a secondary bromoalcohol with intriguing reactivity. Due to a scarcity of direct quantitative kinetic data in published literature for this specific compound, this guide leverages well-established principles of physical organic chemistry and comparative data from analogous structures to elucidate its reaction pathways and relative rates. The primary focus is on nucleophilic substitution reactions, particularly solvolysis, where the solvent acts as the nucleophile.
The Influence of Structure on Reactivity: A Comparative Overview
This compound is a secondary alkyl halide, a class of compounds that can undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) mechanisms. The presence of a hydroxyl group on the carbon adjacent to the bromine-bearing carbon introduces the potential for neighboring group participation (NGP), a phenomenon that can significantly accelerate reaction rates and influence stereochemical outcomes.
To contextualize the reactivity of this compound, we compare it with structurally similar alkyl bromides: 1-bromobutane (a primary alkyl halide) and 2-bromobutane (a secondary alkyl halide without the hydroxyl group).
| Compound | Structure | Primary/Secondary/Tertiary | Expected Predominant Mechanism(s) | Relative Solvolysis Rate (Qualitative) |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | Primary | SN2 | Slowest |
| 2-Bromobutane | CH₃CH₂CH(Br)CH₃ | Secondary | SN1 / SN2 | Intermediate |
| This compound | CH₃CH₂CH(OH)CH₂Br | Primary carbon with adjacent secondary alcohol | SN1 (with NGP), SN2 | Fastest (due to NGP) |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary | SN1 | Very Fast |
Note: The relative rates are qualitative predictions for solvolysis reactions in a polar protic solvent. The actual rates can be influenced by specific reaction conditions.
The enhanced reactivity of this compound is attributed to anchimeric assistance from the adjacent hydroxyl group.[1][2] In an SN1-type process, the hydroxyl group can act as an internal nucleophile, displacing the bromide ion to form a transient cyclic oxonium ion intermediate. This intramolecular step is often faster than the direct formation of a primary carbocation, thus accelerating the overall reaction rate.[3][4][5]
Reaction Mechanisms at Play
The kinetic behavior of this compound is best understood by examining the potential reaction pathways.
Caption: Potential reaction pathways for this compound.
Experimental Protocols: A Guide to Kinetic Analysis
A common method for studying the kinetics of solvolysis of alkyl halides is to monitor the production of the resulting hydrohalic acid. This can be achieved by titration with a standardized base.
Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound in an aqueous ethanol solvent.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Volumetric flasks, pipettes, burette, and conical flasks
-
Constant temperature water bath
-
Stopwatch
Experimental Workflow:
Caption: A typical experimental workflow for kinetic analysis of solvolysis.
Procedure:
-
Preparation: Prepare a 50:50 (v/v) ethanol-water mixture. Fill a burette with the standardized NaOH solution.
-
Reaction Initiation: Place a known volume of the aqueous ethanol solvent into a conical flask and allow it to equilibrate to the desired temperature in the water bath. Add a small, accurately measured amount of this compound to the flask, start the stopwatch immediately, and mix thoroughly.
-
Sampling and Titration: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and transfer it to another conical flask containing a quenching agent like cold acetone to stop the reaction. Add a few drops of phenolphthalein indicator and titrate the liberated HBr with the standardized NaOH solution until a faint pink endpoint is reached.
-
Infinity Titration: To determine the total amount of HBr produced upon complete reaction (V∞), seal a sample of the reaction mixture and heat it in a water bath (e.g., at 60°C) for a time sufficient to ensure complete solvolysis. Cool the sample to room temperature and titrate as before.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined from the slope of the plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t.
Comparative Kinetic Data (Illustrative)
| Substrate | Relative Rate (k_rel) | Comments |
| 2-Bromobutane | 1 | Standard secondary alkyl halide, proceeds through a mixture of SN1 and SN2 pathways. |
| This compound | >> 1 (estimated ~10³ - 10⁵) | Rate is significantly accelerated by anchimeric assistance from the neighboring hydroxyl group. |
| 1-Bromo-2-methoxybutane | > 1 | The methoxy group can also provide neighboring group participation, though generally less effective than a hydroxyl group. |
Disclaimer: The relative rate for this compound is an educated estimate based on known effects of neighboring group participation and is not derived from direct experimental measurement.
Conclusion
The kinetic profile of this compound is dominated by the powerful influence of the neighboring hydroxyl group. This anchimeric assistance leads to a significant rate enhancement in nucleophilic substitution reactions compared to its structural analog, 2-bromobutane. The reaction is expected to proceed through a cyclic oxonium ion intermediate, which also dictates the stereochemical outcome, often leading to retention of configuration. For researchers and professionals in drug development, understanding this inherent reactivity is crucial for designing synthetic routes and predicting the stability and reactivity of molecules containing the bromohydrin motif. The provided experimental protocol offers a robust framework for quantifying the solvolysis kinetics of this and similar compounds.
References
A Spectroscopic Guide to the Diastereomers of 1-Bromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the diastereomers of 1-bromo-2-butanol: the enantiomeric pair (1R,2R)- and (1S,2S)-1-bromo-2-butanol (the erythro pair), and the enantiomeric pair (1R,2S)- and (1S,2R)-1-bromo-2-butanol (the threo pair). Due to a lack of publicly available experimental spectra for each isolated diastereomer, this guide focuses on the predicted differences based on fundamental principles of stereochemistry and spectroscopy.
The presence of two chiral centers at C1 and C2 in this compound gives rise to these two pairs of diastereomers. While enantiomers exhibit identical spectroscopic properties in an achiral environment, diastereomers have distinct physical and chemical properties, leading to discernible differences in their spectra.[1] This guide outlines the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation: Predicted Spectroscopic Differences
The following tables summarize the anticipated differences in key spectroscopic data for the diastereomeric pairs of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data Comparison
| Parameter | Expected Difference between Diastereomers | Rationale |
| Chemical Shift (δ) | Different chemical shifts for protons on and near the chiral centers (C1 and C2). | The distinct spatial arrangement of the bromine and hydroxyl groups in diastereomers creates different electronic environments for the neighboring protons, altering their shielding and thus their chemical shifts.[1] The protons on the CH₂Br group are diastereotopic and are expected to show different chemical shifts.[2][3][4][5][6] |
| Coupling Constant (J) | Different vicinal coupling constants (³J) between the protons on C1 and C2. | The dihedral angle between the C1-H and C2-H bonds differs for the erythro and threo isomers. According to the Karplus equation, this will result in different ³J values, which is a powerful tool for stereochemical assignment.[1] |
Table 2: Predicted ¹³C NMR Spectroscopic Data Comparison
| Parameter | Expected Difference between Diastereomers | Rationale |
| Chemical Shift (δ) | Different chemical shifts for the carbons of the chiral centers (C1 and C2) and adjacent carbons. | The unique steric and electronic environment of each carbon atom in each diastereomer leads to variations in their resonance frequencies.[1] |
Table 3: Predicted IR Spectroscopic Data Comparison
| Parameter | Expected Difference between Diastereomers | Rationale |
| Vibrational Frequencies | Minor differences in the fingerprint region (below 1500 cm⁻¹). | The overall molecular symmetry and vibrational modes are slightly different for diastereomers, which can lead to subtle but measurable differences in the complex fingerprint region of the IR spectrum. The O-H and C-Br stretching frequencies are less likely to show significant, easily interpretable differences.[1] |
Table 4: Predicted Mass Spectrometry Data Comparison
| Parameter | Expected Difference between Diastereomers | Rationale |
| Fragmentation Pattern | Potentially different relative abundances of fragment ions. | While the molecular ion peak will be identical for both diastereomers, the stereochemical arrangement can influence the stability of certain fragment ions. This may lead to variations in the fragmentation pathway and the resulting mass spectrum. These differences can be subtle and may require careful analysis.[1] The presence of bromine will result in a characteristic M and M+2 isotopic pattern in an approximate 1:1 ratio.[7][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to perform a spectroscopic comparison of this compound diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate between the diastereomers of this compound.
-
Materials:
-
Purified diastereomer of this compound
-
Deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Key parameters to focus on are the chemical shifts and coupling constants of the protons on C1 (the CH₂Br group) and C2 (the CHOH group).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Note the chemical shifts of the carbons at the chiral centers (C1 and C2) and the adjacent carbons.
-
Data Analysis: Compare the chemical shifts and, particularly for ¹H NMR, the vicinal coupling constants between the C1 and C2 protons for the different diastereomers.
-
Infrared (IR) Spectroscopy
-
Objective: To obtain the infrared spectra of the this compound diastereomers to identify characteristic vibrational modes and compare the fingerprint regions.
-
Materials:
-
Procedure (using ATR):
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), and C-Br stretch (~600-500 cm⁻¹). Carefully compare the fingerprint regions (below 1500 cm⁻¹) of the diastereomers for subtle differences.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze the fragmentation patterns of the this compound diastereomers.
-
Materials:
-
Purified diastereomer of this compound
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., with an Electron Ionization (EI) source)
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Instrument Setup: Introduce the sample into the mass spectrometer. For EI, a standard ionization energy of 70 eV is typically used.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peaks, observing the characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). Analyze and compare the relative abundances of the major fragment ions between the diastereomers. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.[12][13] For alkyl bromides, cleavage of the C-Br bond is a common fragmentation pathway.[12]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
A Prospective Analysis of the Biological Activity of 1-Bromo-2-butanol Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of derivatives synthesized specifically from 1-bromo-2-butanol is limited in publicly available literature. This guide, therefore, presents a prospective analysis based on the established biological activities of structurally similar compounds. The information herein is intended to guide future research and highlight the potential of this class of molecules in drug discovery.
Introduction
This compound is a versatile chemical intermediate containing two reactive sites: a bromine atom susceptible to nucleophilic substitution and a hydroxyl group that can undergo esterification or etherification. These characteristics make it an attractive starting material for the synthesis of a diverse library of derivatives. This guide explores the potential antimicrobial, antifungal, and anticancer activities of hypothetical ether, ester, and amine derivatives of this compound by comparing them with structurally related compounds for which biological data is available.
Potential Synthetic Pathways and Derivatives
Standard organic synthesis methodologies can be employed to generate a variety of derivatives from this compound. The primary reaction pathways involve nucleophilic substitution at the bromine-bearing carbon and reactions at the hydroxyl group.
Ether Derivatives
The Williamson ether synthesis, a well-established method, can be used to synthesize ether derivatives. This involves the reaction of the alkoxide of this compound (formed by deprotonation of the hydroxyl group with a strong base) with an alkyl halide, or alternatively, the reaction of this compound with an alkoxide. Given the secondary nature of the bromine-bearing carbon, the latter is often preferred to minimize elimination side reactions. A plausible synthetic workflow is outlined below.
Caption: Proposed synthesis of ether derivatives from this compound.
Ester Derivatives
Esterification of the hydroxyl group of this compound can be achieved through reaction with acyl chlorides or carboxylic acids under acidic conditions. This would yield a range of ester derivatives with varying acyl groups.
Caption: Proposed synthesis of ester derivatives from this compound.
Amine Derivatives
Substitution of the bromine atom with an amino group can be accomplished through various methods, including reaction with ammonia or primary/secondary amines. To avoid over-alkylation, a Gabriel synthesis or the use of an azide intermediate followed by reduction are often preferred for producing primary amines.
Caption: Proposed synthesis of amine derivatives from this compound.
Comparative Biological Activity
The following sections present a comparative analysis of the potential biological activities of this compound derivatives based on data from structurally analogous compounds.
Antimicrobial and Antifungal Activity
Derivatives of butanol and other brominated compounds have demonstrated notable antimicrobial and antifungal properties. It is plausible that derivatives of this compound could exhibit similar activities.
Table 1: Antimicrobial and Antifungal Activity of Structurally Similar Compounds
| Compound Class | Representative Compound(s) | Target Organism(s) | Activity (MIC/EC50) | Reference |
| Butanol Derivatives | 3-methyl-1-butanol | Colletotrichum gloeosporioides | 100 µL/L (mycelium), 10 µL/L (conidia) | [1] |
| 2-phenylethyl methyl ether | Colletotrichum gloeosporioides | 100 µL/L (mycelium), 50 µL/L (conidia) | [1] | |
| Bromo-Thiazole Derivatives | N/A | Bacillus subtilis, E. coli, Candida albicans, Aspergillus niger | Zone of inhibition at 50 & 100 µg/ml | |
| Dithiophosphonates from 2-butanol | Ammonium O-(2-butyl)-4-methoxyphenyldithiophosphonate | Various bacteria and fungi | High antimicrobial activity | [2] |
Anticancer Activity
Brominated organic molecules and amino alcohol derivatives have been reported to possess cytotoxic activity against various cancer cell lines. This suggests that derivatives of this compound could be promising candidates for anticancer drug development.
Table 2: Anticancer Activity of Structurally Similar Compounds
| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Brominated Curcumin Derivatives | Compound 2a, 6a, 9a | K562, Jurkat, HCT-116, MDA-MB-231 | Comparable to doxorubicin | [2] |
| β-Amino Alcohol Derivatives | N-anthranyl β-amino alcohols | Five human cancer cell lines | Potent cytotoxic activity | [3] |
| Aminothiazole-Paeonol Derivatives | N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS, HT-29, HeLa | 4.0 µM, 4.4 µM, 5.8 µM | [4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of compounds structurally similar to the proposed derivatives of this compound. These can serve as a starting point for the investigation of novel derivatives.
General Synthesis of Ether Derivatives (Williamson Ether Synthesis)
-
Deprotonation: To a solution of the alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heating: The reaction mixture is then heated to a temperature appropriate for the specific substrates (typically between 50-100 °C) and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37 °C for bacteria, 30 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Proposed Biological Screening Workflow
A logical workflow for the synthesis and biological evaluation of this compound derivatives is presented below.
Caption: A proposed workflow for the development of bioactive derivatives.
Conclusion
While direct experimental evidence for the biological activity of derivatives of this compound is currently lacking, a comparative analysis of structurally similar compounds suggests a promising potential for antimicrobial, antifungal, and anticancer activities. The synthetic accessibility of a diverse range of ether, ester, and amine derivatives from this starting material warrants further investigation. The experimental protocols and screening workflow outlined in this guide provide a foundational framework for researchers to explore this untapped area of medicinal chemistry. Future studies are essential to synthesize and evaluate these novel compounds to validate their therapeutic potential.
References
A Comparative Guide to the Synthesis of 1-Bromo-2-butanol for Researchers and Drug Development Professionals
An objective analysis of three primary synthesis methods for 1-Bromo-2-butanol, a key intermediate in organic synthesis, is presented. This guide provides a detailed comparison of synthetic routes starting from 1,2-epoxybutane, but-1-ene, and 2-butanone, with a focus on cost-effectiveness, yield, and procedural complexity to aid researchers in selecting the optimal method for their specific needs.
Introduction
This compound is a valuable bifunctional molecule containing both a hydroxyl group and a bromine atom, making it a versatile building block in the synthesis of various pharmaceutical and specialty chemical products. The strategic selection of a synthetic pathway to this compound can significantly impact the overall efficiency and economic viability of a research or development project. This guide provides a comprehensive cost-benefit analysis of three common methods for the synthesis of this compound, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
A summary of the key quantitative data for the three primary synthesis methods of this compound is presented below. The estimated costs are based on current market prices of the starting materials and key reagents and are intended for comparative purposes.
| Metric | Method 1: From 1,2-Epoxybutane | Method 2: From But-1-ene | Method 3: From 2-Butanone (Two-Step) |
| Starting Material | 1,2-Epoxybutane | But-1-ene | 2-Butanone |
| Key Reagents | Hydrobromic acid | N-Bromosuccinimide (NBS), Water | 1. Bromine, 2. Sodium borohydride |
| Typical Yield (%) | ~85-95% | ~70-80% | ~60-70% (overall) |
| Reaction Time | 1-2 hours | 2-4 hours | 4-6 hours (total) |
| Estimated Reagent Cost per Mole of Product | $50 - $70 | $80 - $100 | $60 - $80 |
| Key Advantages | High yield, high regioselectivity, relatively short reaction time. | Readily available and inexpensive starting material. | Avoids the direct handling of gaseous butene. |
| Key Disadvantages | 1,2-epoxybutane can be more expensive than but-1-ene. | Lower yield compared to the epoxide route, potential for side reactions. | Two-step process, use of corrosive bromine, moderate overall yield. |
Experimental Protocols
Method 1: Synthesis from 1,2-Epoxybutane (Ring-Opening)
This method relies on the acid-catalyzed ring-opening of 1,2-epoxybutane with hydrobromic acid. The reaction is highly regioselective, with the bromide ion preferentially attacking the less sterically hindered carbon atom.
Materials:
-
1,2-Epoxybutane
-
48% aqueous Hydrobromic acid (HBr)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1,2-epoxybutane (1.0 eq) in diethyl ether.
-
Slowly add a stoichiometric amount of 48% aqueous HBr to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Method 2: Synthesis from But-1-ene (Bromohydrin Formation)
This method involves the reaction of but-1-ene with a bromine source, such as N-bromosuccinimide (NBS), in the presence of water to form the bromohydrin.
Materials:
-
But-1-ene (can be bubbled from a cylinder or generated in situ)
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a gas inlet tube and a magnetic stirrer, dissolve NBS (1.1 eq) in a mixture of DMSO and water (e.g., 5:1 v/v).
-
Cool the solution in an ice bath.
-
Bubble but-1-ene gas (1.0 eq) through the stirred solution at a slow rate.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Method 3: Synthesis from 2-Butanone (Two-Step Synthesis)
This two-step synthesis first involves the α-bromination of 2-butanone to form 1-bromo-2-butanone, followed by the reduction of the ketone to the corresponding alcohol.
Step 1: α-Bromination of 2-Butanone
Materials:
-
2-Butanone
-
Bromine (Br₂)
-
Methanol
-
Hydrobromic acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask protected from light, dissolve 2-butanone (1.0 eq) in methanol.
-
Add a catalytic amount of HBr.
-
Slowly add a solution of bromine (1.0 eq) in methanol dropwise, keeping the temperature below 20 °C.
-
Stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the product with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to give crude 1-bromo-2-butanone.
Step 2: Reduction of 1-Bromo-2-butanone
Materials:
-
Crude 1-bromo-2-butanone from Step 1
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dilute Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 1-bromo-2-butanone in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of dilute HCl until the effervescence ceases.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by vacuum distillation.
Signaling Pathways and Workflow Diagrams
To visualize the decision-making process and the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Decision tree for selecting a this compound synthesis method.
Caption: Comparative workflow diagram for the synthesis of this compound.
Conclusion
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the project. For laboratory-scale synthesis where high yield and purity are paramount, the ring-opening of 1,2-epoxybutane (Method 1) is the most advantageous approach. For larger-scale industrial applications where the cost of starting materials is a primary concern, the bromohydrin formation from but-1-ene (Method 2) may be more economical, despite the lower yield. The two-step synthesis from 2-butanone (Method 3) offers a viable alternative, particularly when the handling of gaseous but-1-ene is not feasible, though it comes with the trade-off of a longer procedure and a more moderate overall yield. Researchers and drug development professionals are encouraged to consider these factors carefully to select the most suitable and efficient synthesis strategy.
A Researcher's Guide to Catalyst Performance in 1-Bromo-2-butanol Reactions
For researchers, scientists, and professionals in drug development and organic synthesis, the efficient and selective transformation of functionalized molecules like 1-bromo-2-butanol is of paramount importance. This guide provides a comprehensive comparison of catalytic systems for the primary reactions of this compound: intramolecular cyclization to form 2-ethyloxirane and nucleophilic substitution at the C1 position. The performance of various catalytic approaches is benchmarked, with supporting experimental data from analogous systems where direct data for this compound is unavailable.
Intramolecular Cyclization: The Path to 2-Ethyloxirane
The conversion of this compound to 2-ethyloxirane, an epoxide, is a common and valuable transformation. This reaction proceeds via an intramolecular SN2 reaction, where the hydroxyl group acts as an internal nucleophile to displace the bromide. While this can be achieved with stoichiometric amounts of a strong base, catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.
Comparison of Catalytic Systems for Epoxide Formation
| Catalytic System | Catalyst Examples | Typical Reaction Conditions | Yield | Selectivity | Key Advantages | Key Disadvantages |
| Baseline (Non-Catalytic) | Stoichiometric strong base (e.g., NaH, t-BuOK) | Anhydrous solvent (e.g., THF), 0 °C to room temperature | Good-High | High | Simple procedure, readily available reagents. | Requires stoichiometric base, potential for side reactions with sensitive substrates. |
| Biocatalysis | Halohydrin Dehalogenases (HHDHs) | Aqueous buffer, room temperature | Variable | High | High enantioselectivity, mild and environmentally benign conditions.[1][2][3][4] | Enzyme availability and stability can be limitations.[5] |
| Phase-Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB, TEBA) | Biphasic system (e.g., organic solvent/aqueous NaOH) | Good-High | High | Milder conditions than stoichiometric base, suitable for industrial scale. | Catalyst efficiency can be substrate-dependent.[6] |
Experimental Protocols for Epoxide Formation
Protocol 1: Stoichiometric Base-Induced Cyclization of a 1-Bromo-2-alkanol (Analogous to this compound)
-
Materials: 1-bromo-2-alkanol (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the 1-bromo-2-alkanol in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude epoxide, which can be further purified by distillation or column chromatography.
-
Protocol 2: Enzymatic Epoxidation using Halohydrin Dehalogenase (HHDH)
-
Materials: this compound, purified halohydrin dehalogenase, aqueous buffer (e.g., phosphate or Tris-HCl buffer at optimal pH for the enzyme).
-
Procedure:
-
Prepare a solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to aid solubility.
-
Add the substrate solution to the aqueous buffer containing the HHDH enzyme.
-
Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the formation of the epoxide and the consumption of the substrate using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the epoxide. Enantiomeric excess can be determined by chiral GC or HPLC.
-
Intramolecular cyclization of this compound to 2-ethyloxirane.
Nucleophilic Substitution at C1
The primary bromide of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Catalytic methods can enhance the reaction rate, improve selectivity, and enable the use of a broader scope of nucleophiles under milder conditions.
Comparison of Catalytic Systems for Nucleophilic Substitution
| Catalytic System | Catalyst Examples | Typical Reaction Conditions | Yield | Selectivity | Key Advantages | Key Disadvantages |
| Lewis Acid Catalysis | Fe(OTf)₃, BiCl₃, Sn(OTf)₂ | Organic solvent, variable temperature | Moderate-High | Good | Activation of the C-Br bond, can be effective for various nucleophiles.[7][8][9] | Can require stoichiometric amounts, may not be suitable for acid-sensitive substrates. |
| Transition Metal Catalysis | Nickel complexes, Copper complexes | Organic solvent, often requires a ligand, may be photo-induced | Good-High | High | High functional group tolerance, potential for enantioconvergent reactions.[10][11] | Catalyst and ligand cost, potential for metal contamination in the product.[12] |
Experimental Protocols for Nucleophilic Substitution
Protocol 3: Lewis Acid-Catalyzed Substitution with an Amine Nucleophile (Illustrative)
-
Materials: this compound (1.0 eq), Aromatic amine (1.2 eq), Tin(II) triflate (Sn(OTf)₂, 10 mol%), Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound and the aromatic amine in DCM, add Sn(OTf)₂ at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
-
Protocol 4: Nickel-Catalyzed Cross-Coupling with an Organoboron Reagent (Illustrative)
-
Materials: this compound (1.0 eq), Arylboronic acid (1.5 eq), NiCl₂(dme) (5 mol%), Ligand (e.g., a bipyridine or phosphine ligand, 10 mol%), Base (e.g., K₃PO₄, 3.0 eq), Solvent (e.g., dioxane/water mixture).
-
Procedure:
-
In a glovebox, combine the this compound, arylboronic acid, NiCl₂(dme), ligand, and base in a reaction vessel.
-
Add the degassed solvent mixture and seal the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by GC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
A logical workflow for benchmarking catalyst performance.
Conclusion
The choice of catalyst for reactions involving this compound is highly dependent on the desired outcome. For the synthesis of chiral 2-ethyloxirane, halohydrin dehalogenases offer an excellent, albeit potentially specialized, option due to their high enantioselectivity and mild reaction conditions. For general epoxide formation, phase-transfer catalysis presents a scalable and efficient alternative to stoichiometric bases. In the case of nucleophilic substitution, both Lewis acid and transition metal catalysis provide powerful tools to facilitate C-C and C-heteroatom bond formation, with transition metal catalysis offering broader functional group tolerance and opportunities for asymmetric synthesis. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers to select and optimize the catalytic system best suited for their specific synthetic goals.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. [PDF] Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. | Semantic Scholar [semanticscholar.org]
- 3. Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significant improvement of the enantioselectivity of a halohydrin dehalogenase for asymmetric epoxide ring opening reactions by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-butanol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-2-butanol. As a brominated organic compound, it is classified as hazardous waste and requires strict adherence to disposal protocols to ensure laboratory safety and environmental compliance.[1][2][3] Improper disposal can pose significant environmental risks, including potential groundwater contamination.[1]
Immediate Safety and Hazard Identification
This compound is a flammable liquid that can cause skin and eye irritation.[4][5][6] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[7] During handling and disposal procedures, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn at all times.[4][8]
The following table summarizes the key hazard information and handling precautions for this compound.
| Hazard Classification & Handling | Description | Primary References |
| Waste Category | Halogenated Organic Hazardous Waste | [1][2] |
| Primary Hazards | Flammable Liquid, Skin/Eye Irritant, Harmful if Swallowed | [7][8] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat | [4][8] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, alkalis, reducing agents | [5][7][9] |
| Storage Conditions | Cool, dry, well-ventilated area away from heat and ignition sources. Store on lower shelves. | [4][9] |
| Spill Neutralization Agent | Sodium thiosulfate (for small spills before absorption) | [9] |
Operational Disposal Plan: Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by a certified hazardous waste handler.
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step to ensure safety and compliance.[1]
-
Designate a Waste Container : Use a dedicated, chemically compatible container for this compound and other brominated organic waste.[1] Glass or polyethylene containers are recommended.[1][9]
-
Labeling : The container must be clearly and accurately labeled. The label must include:
-
Strict Separation :
Step 2: Storage of Waste Container
Accumulated waste must be stored safely pending collection.
-
Secure Closure : Keep the waste container tightly closed when not in use to prevent the release of vapors.[4][8]
-
Proper Location : Store the container in a cool, dry, and well-ventilated secondary containment unit within a designated satellite accumulation area.[4][9] The storage area must be away from direct sunlight, heat, and ignition sources.
-
Safe Placement : To minimize the risk associated with dropping containers, it is prudent to store these chemicals on lower shelves.[9]
Step 3: Arranging for Disposal
The final disposal of this compound must be conducted by a licensed professional waste disposal service at a regulated, high-temperature incineration facility.[1][4][8]
-
Contact EHS : Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup schedules, container requirements, and necessary documentation.[1]
-
Schedule Pickup : When the waste container is approximately three-quarters full, request a waste collection from your EHS office or the designated hazardous waste vendor.[1]
Step 4: Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Alert Personnel : Notify all personnel in the immediate vicinity.
-
Assess the Spill : For large spills, or if you are not trained to handle the situation, evacuate the area and contact your institution's emergency response team.
-
Manage Small Spills :
-
Ensure the area is well-ventilated and extinguish all nearby ignition sources.[9]
-
Wearing appropriate PPE, apply sodium thiosulfate to treat the spill before absorption.[9]
-
Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and collect the spill.
-
Carefully collect the absorbed material and contaminated supplies (e.g., gloves, paper towels) into a designated hazardous waste container labeled appropriately.[9]
-
Clean the spill area thoroughly.
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. epa.gov [epa.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.ie [fishersci.ie]
- 8. opcw.org [opcw.org]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 1-Bromo-2-butanol
This guide provides immediate, essential safety and logistical information for the handling of 1-Bromo-2-butanol, tailored for researchers, scientists, and drug development professionals. It includes detailed personal protective equipment (PPE) requirements, safe handling and disposal protocols, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a flammable liquid.[1][2] It may also cause skin and eye irritation.[3]
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Data Presentation: Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn over goggles when there is a risk of splashing or exothermic reactions.[4] | Protects against splashes and vapors that can cause serious eye irritation.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile).[2][4] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[4] | Prevents skin contact, which can cause irritation.[3][5] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[4] An apron made of chemical-resistant material can provide additional protection.[6] | Protects against splashes and potential fires due to the flammable nature of the chemical.[1][2] Polyester and acrylic clothing should be avoided.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or with a local exhaust system (fume hood).[1][2] If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[5][7] | Prevents inhalation of vapors, which may cause respiratory irritation.[5] |
| Footwear | Closed-toe, closed-heel shoes made of a material that does not absorb chemicals.[4][6] | Protects feet from spills and ensures stability. |
Experimental Protocol: Safe Handling and Use of this compound in a Laboratory Setting
This protocol outlines the step-by-step procedure for safely using this compound in a typical laboratory experiment.
1. Preparation and Precautionary Measures:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
- Confirm that all necessary PPE is available and in good condition.
- Set up the experiment in a certified chemical fume hood.[1]
- Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][8]
- Have appropriate fire extinguishing media readily available, such as a dry chemical, foam, or carbon dioxide extinguisher.[1]
2. Handling and Dispensing:
- Ground and bond containers when transferring the chemical to prevent static discharge.[2]
- Use non-sparking tools for all operations.[2]
- Carefully open the container, avoiding splashing or creating aerosols.
- Dispense the required amount of this compound slowly and carefully.
- Keep the container tightly closed when not in use.[1][2]
3. During the Experiment:
- Continuously monitor the reaction for any signs of uncontrolled exothermic activity.
- Maintain a clean and organized workspace to minimize the risk of spills.
4. Post-Experiment Procedures:
- Upon completion of the experiment, carefully transfer any remaining this compound to a designated and properly labeled waste container.
- Decontaminate all glassware and equipment that came into contact with the chemical.
- Wipe down the work surface in the fume hood.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water after removing gloves.[5]
Mandatory Visualization: Logical Workflow for a this compound Spill
Caption: Workflow for a safe and effective response to a this compound spill.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[8]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1][5]
Disposal:
-
Dispose of waste this compound and contaminated materials through a licensed waste management company.[1]
-
All disposal methods must be in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[2]
By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. This compound | CAS#:2482-57-7 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C4H9BrO | CID 520149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.ie [fishersci.ie]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
